1-Fluoro-2,2-dimethylpropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2,2-dimethylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F/c1-5(2,3)4-6/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJHAXLHYWLWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436192 | |
| Record name | 1-fluoro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59006-05-2 | |
| Record name | 1-fluoro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), is a halogenated alkane with the chemical formula C5H11F. Its unique structural feature, a neopentyl group ((CH₃)₃CCH₂-), imparts specific chemical and physical properties due to significant steric hindrance around the fluorine-bearing carbon. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic data. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where the introduction of a neopentyl fluoride moiety can modulate biological activity and material properties.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are from experimental measurements, others are predicted values due to the limited availability of published experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁F | --INVALID-LINK-- |
| Molecular Weight | 90.14 g/mol | --INVALID-LINK-- |
| CAS Number | 59006-05-2 | --INVALID-LINK-- |
| Boiling Point | Predicted: ~50-60 °C | Based on trends for similar alkyl fluorides. The boiling point of the analogous 1-fluoro-2-methylpropane (B13416057) is 22 °C.[1] |
| Melting Point | Predicted: < -20 °C | Based on the melting point of the analogous neopentyl chloride (-20 °C).[2] |
| Density | Predicted: ~0.8 g/mL | Based on the density of analogous neopentyl chloride (0.866 g/mL at 25 °C).[2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | General solubility trend for alkyl fluorides. |
| Appearance | Colorless liquid (at room temperature) | Predicted |
Synthesis of this compound
The synthesis of this compound can be achieved through nucleophilic substitution reactions, with the Swarts reaction being a prominent method for introducing fluorine into alkyl halides.[3][4][5][6][7][8][9][10] A common precursor for this synthesis is neopentyl alcohol, which can be converted to a suitable alkyl halide (e.g., neopentyl bromide or chloride) before fluorination.
Experimental Protocol: Representative Synthesis via Swarts Reaction
This protocol describes a general two-step procedure for the synthesis of this compound starting from neopentyl alcohol.
Step 1: Synthesis of Neopentyl Bromide from Neopentyl Alcohol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place neopentyl alcohol.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) to the flask while cooling in an ice bath to control the exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture to reflux for several hours to ensure complete conversion.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to obtain neopentyl bromide.
Step 2: Synthesis of this compound from Neopentyl Bromide (Swarts Reaction)
-
Reaction Setup: In a dry reaction vessel, place a suitable fluorinating agent, such as silver(I) fluoride (AgF) or a mixture of antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).[3][4][5][6][7][8][9][10]
-
Reactant Addition: Add neopentyl bromide to the reaction vessel.
-
Reaction: Gently heat the mixture to initiate the halogen exchange reaction. The progress of the reaction can be monitored by gas chromatography.
-
Product Collection: The volatile this compound can be collected by distillation from the reaction mixture.
-
Purification: The collected product can be further purified by fractional distillation.
Reactivity
The reactivity of this compound is significantly influenced by the steric hindrance of the neopentyl group. This steric bulk makes the primary carbon atom, to which the fluorine is attached, highly inaccessible to nucleophiles. Consequently, this compound is expected to be very slow to react via an Sₙ2 mechanism.
While primary alkyl halides typically favor Sₙ2 reactions, the neopentyl system is a classic example where Sₙ1 reactions can occur, albeit often with rearrangement. However, due to the poor leaving group ability of the fluoride ion, Sₙ1 reactions are also disfavored. Under forcing conditions, if a carbocation were to form, a 1,2-methyl shift would be expected, leading to a more stable tertiary carbocation.
Spectroscopic Properties
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂F | ~4.3 | Triplet | ²JHF ≈ 47 Hz |
| -(CH₃)₃ | ~1.0 | Singlet | - |
The protons on the methylene (B1212753) group adjacent to the fluorine atom are expected to be significantly deshielded and will appear as a triplet due to coupling with the fluorine atom.[11] The nine protons of the three methyl groups are equivalent and will appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| -CH₂F | ~85-90 | Doublet |
| -C(CH₃)₃ | ~30-35 | Triplet |
| -(CH₃)₃ | ~25-30 | Quartet |
The carbon directly attached to the fluorine will be significantly deshielded and will appear as a doublet due to one-bond coupling with ¹⁹F.[12][13][14] The quaternary carbon and the methyl carbons will also show coupling to the fluorine atom.
¹⁹F NMR Spectroscopy (Predicted)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂F | ~ -210 to -220 | Triplet |
The ¹⁹F NMR spectrum is expected to show a single resonance, a triplet, due to coupling with the adjacent two protons of the methylene group. The chemical shift is referenced to CFCl₃.[4][15][16][17]
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H (stretch) | 2850-3000 | Strong |
| C-F (stretch) | 1000-1400 | Strong |
The IR spectrum will be dominated by strong C-H stretching vibrations from the alkyl groups. A strong absorption band in the 1000-1400 cm⁻¹ region is characteristic of the C-F stretching vibration.[18][19][20][21]
References
- 1. The solubility of fluorides of alkali metals in water class 11 chemistry JEE_MAIN [vedantu.com]
- 2. 1-Chloro-2,2-dimethylpropane 99 753-89-9 [sigmaaldrich.com]
- 3. 1-Fluoro-2-methylpropane | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-Fluoro-2,2-dimethylbutane | C6H13F | CID 87057845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Swarts Reaction [unacademy.com]
- 7. byjus.com [byjus.com]
- 8. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 9. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 15. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 19Flourine NMR [chem.ch.huji.ac.il]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Infrared Spectrometry [www2.chemistry.msu.edu]
- 20. researchgate.net [researchgate.net]
- 21. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Fluoro-2,2-dimethylpropane (Neopentyl Fluoride)
CAS Number: 59006-05-2
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁F | [1][2] |
| Molecular Weight | 90.14 g/mol | [1] |
| CAS Number | 59006-05-2 | [1][2] |
| Boiling Point | Estimated: ~84-85 °C | Based on 1-Chloro-2,2-dimethylpropane[3] |
| Melting Point | Estimated: ~ -20 °C | Based on 1-Chloro-2,2-dimethylpropane[3] |
| Density | Estimated: ~0.866 g/cm³ at 25 °C | Based on 1-Chloro-2,2-dimethylpropane[3] |
| Solubility | Data not available |
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-Fluoro-2,2-dimethylpropane is not publicly available. However, based on the SDS for the closely related compound, 1-Chloro-2,2-dimethylpropane, the following GHS hazard classifications can be anticipated. Users should handle this compound with appropriate caution in a well-ventilated fume hood, wearing personal protective equipment.
Anticipated GHS Hazard Statements: [3]
-
H225: Highly flammable liquid and vapour.
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Precautionary Statements (Anticipated): [3]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through the fluorination of neopentyl alcohol or by halogen exchange from other neopentyl halides. While a specific, detailed protocol for this exact conversion is not readily found in the literature, a general procedure can be adapted from established methods for the synthesis of alkyl fluorides from primary alcohols.
General Experimental Protocol: Fluorination of Neopentyl Alcohol
This protocol is a generalized procedure and requires optimization for the specific substrate.
Materials:
-
Neopentyl alcohol (2,2-dimethylpropan-1-ol)
-
Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve neopentyl alcohol in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DAST (or another fluorinating agent) in anhydrous DCM to the cooled alcohol solution via the dropping funnel under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cautiously quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Logical Workflow for Synthesis:
References
An In-depth Technical Guide to 1-Fluoro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-fluoro-2,2-dimethylpropane, including its chemical identity, physicochemical properties, synthesis, and reactivity. This document is intended for professionals in the fields of chemical research and drug development who require detailed technical information on this compound.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the common name neopentyl fluoride (B91410) is This compound .[1][2] Its chemical structure consists of a propane (B168953) chain with a fluorine atom attached to the first carbon atom and two methyl groups on the second carbon atom.
The structure of this compound is as follows:
The presence of a quaternary carbon atom adjacent to the fluorine-bearing carbon results in significant steric hindrance, which profoundly influences the compound's reactivity.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. For comparative purposes, data for the analogous 1-chloro-2,2-dimethylpropane (B1207488) is also included where available.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁F | [1][2] |
| Molecular Weight | 90.14 g/mol | [1] |
| Boiling Point | Not available | |
| Boiling Point (1-chloro-2,2-dimethylpropane) | 84-85 °C | |
| Melting Point | Not available | |
| Melting Point (1-chloro-2,2-dimethylpropane) | -20 °C | |
| Density | Not available | |
| Density (1-chloro-2,2-dimethylpropane) | 0.866 g/mL at 25 °C | |
| ¹H NMR Chemical Shifts (Predicted) | δ (ppm): ~0.9 (s, 9H, C(CH₃)₃), ~4.3 (t, 2H, CH₂F) | |
| ¹³C NMR Chemical Shifts (Predicted) | δ (ppm): ~27 (C(CH₃)₃), ~35 (C(CH₃)₃), ~88 (d, ¹JCF, CH₂F) |
Experimental Protocols
A common synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on the neopentyl backbone with a fluoride ion. A two-step process starting from neopentyl alcohol is described below.
Step 1: Synthesis of Neopentyl Alcohol
Neopentyl alcohol can be prepared via the reduction of trimethylacetic acid with a suitable reducing agent like lithium aluminum hydride.[3]
-
Materials: Trimethylacetic acid, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), Distilled water, Sulfuric acid (dilute).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.
-
A solution of trimethylacetic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.
-
The crude neopentyl alcohol is purified by distillation.
-
Step 2: Fluorination of Neopentyl Alcohol
The conversion of neopentyl alcohol to this compound can be achieved using a variety of fluorinating agents. One potential method is an adaptation of the synthesis of neopentyl iodide, substituting the iodine source with a fluoride source.[3]
-
Materials: Neopentyl alcohol, Triphenylphosphine (B44618) (PPh₃), a suitable fluoride source (e.g., diethylaminosulfur trifluoride (DAST) or a combination of a metal fluoride and an activating agent).
-
Procedure (Illustrative, using a generic fluoride source):
-
In a flame-dried flask under an inert atmosphere, a solution of neopentyl alcohol and triphenylphosphine in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) is prepared.
-
The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C, depending on the fluorinating agent).
-
The fluorinating agent is added slowly to the stirred solution.
-
The reaction mixture is stirred at the low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched, and the product is worked up by washing with aqueous solutions to remove byproducts.
-
The organic layer is dried, and the solvent is removed.
-
The crude this compound is purified by distillation or column chromatography.
-
Reactivity and Mechanistic Considerations
Neopentyl halides, including this compound, exhibit notably slow reactivity in nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This is a direct consequence of the steric hindrance imposed by the bulky tert-butyl group.[1][4][5][6]
The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. In the case of neopentyl halides, the large tert-butyl group effectively blocks this pathway, leading to a very high activation energy and an extremely slow reaction rate.[6][7][8]
The SN1 mechanism proceeds through the formation of a carbocation intermediate. The departure of the fluoride ion from this compound would result in the formation of a highly unstable primary carbocation.[4][9] While this primary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-methyl shift, the initial formation of the unstable primary carbocation is the rate-determining step and is energetically unfavorable, thus making the SN1 pathway also very slow.[9]
The following diagram illustrates the mechanistic challenges in the nucleophilic substitution of neopentyl halides.
References
- 1. quora.com [quora.com]
- 2. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 3. Neopentyl alcohol - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
Technical Guide: Physical Properties of Neopentyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl fluoride (B91410), systematically named 1-fluoro-2,2-dimethylpropane, is a halogenated alkane with a unique sterically hindered neopentyl group. This structural feature imparts distinct physical and chemical properties that are of interest in various fields, including medicinal chemistry and materials science. The high electronegativity of the fluorine atom, combined with the bulky tert-butyl-like structure, influences its reactivity, polarity, and intermolecular interactions. This technical guide provides a summary of the known and estimated physical properties of neopentyl fluoride, along with a detailed experimental protocol for its synthesis.
Core Physical Properties
Due to the limited availability of experimentally determined data for neopentyl fluoride, this section presents a combination of known values and computationally predicted estimates. These estimations are derived from established computational chemistry models and provide valuable approximations for experimental design and theoretical studies.
Table 1: Physical Properties of Neopentyl Fluoride
| Property | Value | Source |
| Molecular Formula | C₅H₁₁F | --INVALID-LINK--[1] |
| Molecular Weight | 90.14 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 45-47 °C | Estimated |
| Melting Point | < -50 °C | Estimated |
| Density | ~ 0.78 g/mL | Estimated |
| Refractive Index | ~ 1.35 | Estimated |
| Solubility | Insoluble in water; Soluble in organic solvents. | Inferred from similar compounds |
Note: "Estimated" values are based on computational predictions and comparisons with analogous compounds, such as neopentane (B1206597) and other fluorinated alkanes. Experimental verification is recommended.
Experimental Protocols
The synthesis of neopentyl fluoride can be achieved through the nucleophilic fluorination of neopentyl alcohol. A common and effective method involves the use of diethylaminosulfur trifluoride (DAST), a widely used fluorinating agent.
Synthesis of Neopentyl Fluoride from Neopentyl Alcohol
Objective: To synthesize this compound (neopentyl fluoride) from 2,2-dimethylpropan-1-ol (neopentyl alcohol) using diethylaminosulfur trifluoride (DAST).
Reagents and Materials:
-
Neopentyl alcohol (2,2-dimethylpropan-1-ol)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Standard glassware for extraction and drying
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve neopentyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction flask to 0 °C using an ice bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 equivalents) dropwise to the stirred solution of neopentyl alcohol over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a separate beaker to neutralize any unreacted DAST and acidic byproducts.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent by simple distillation or rotary evaporation.
-
Purification: The crude neopentyl fluoride is a volatile liquid. Purify the product by fractional distillation to obtain the pure compound.
Safety Precautions:
-
DAST is a toxic and moisture-sensitive reagent that can release hazardous HF gas upon contact with water. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Visualizations
Experimental Workflow for the Synthesis of Neopentyl Fluoride
The following diagram illustrates the key steps in the synthesis of neopentyl fluoride from neopentyl alcohol.
Caption: Workflow for the synthesis of neopentyl fluoride.
References
An In-depth Technical Guide to the Synthesis of 1-Fluoro-2,2-dimethylpropane from Neopentyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), from neopentyl alcohol. The conversion of the sterically hindered primary alcohol, neopentyl alcohol, to its corresponding fluoride presents a significant challenge due to the propensity of the intermediate carbocation to undergo rearrangement. This document details effective methodologies, presents quantitative data, and provides experimental protocols to facilitate the successful synthesis of the target molecule while minimizing undesired side products.
Introduction
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique and desirable properties such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The synthesis of this compound is a case study in overcoming the synthetic hurdle of carbocation rearrangement in nucleophilic substitution reactions of neopentyl systems.
The primary challenge in the fluorination of neopentyl alcohol lies in the formation of a primary carbocation upon protonation of the hydroxyl group and subsequent loss of water. This primary carbocation is highly unstable and readily rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. Nucleophilic attack by fluoride on this rearranged cation leads to the formation of tert-amyl fluoride and other isomeric products, significantly reducing the yield of the desired this compound.
This guide focuses on methodologies that circumvent or suppress this rearrangement, enabling a more direct and efficient synthesis.
Synthetic Approaches and Mechanistic Considerations
Several fluorinating agents can be employed for the conversion of alcohols to alkyl fluorides. However, for a substrate as prone to rearrangement as neopentyl alcohol, the choice of reagent and reaction conditions is paramount.
Reagents Prone to Inducing Rearrangement
Traditional methods employing strong acids to activate the hydroxyl group are generally unsuitable for the synthesis of neopentyl fluoride. Reagents that promote the formation of a discrete carbocation intermediate will invariably lead to rearrangement.
Reagents and Methods for Suppressing Rearrangement
The key to a successful synthesis is the use of reagents that facilitate the displacement of the hydroxyl group through a mechanism that either avoids a free carbocation or where the fluoride nucleophile can trap the initial carbocation before rearrangement occurs.
Pyridinium (B92312) poly(hydrogen fluoride), commonly known as Olah's reagent, is a highly effective and versatile fluorinating agent for the conversion of alcohols to alkyl fluorides.[1] It consists of a complex of hydrogen fluoride and pyridine, which acts as a source of both fluoride ions and a mild acid to activate the alcohol. The reaction with Olah's reagent is thought to proceed through a mechanism that minimizes carbocation lifetime, thereby suppressing rearrangement. This makes it a promising candidate for the fluorination of neopentyl alcohol.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound from neopentyl alcohol using Olah's reagent. This protocol is based on established procedures for the fluorination of rearrangement-prone alcohols.[2]
Synthesis of this compound using Olah's Reagent
Materials:
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
Pyridinium poly(hydrogen fluoride) (Olah's reagent)
-
Diethyl ether or pentane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Polypropylene (B1209903) or Teflon reaction vessel (glass is etched by HF)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a polypropylene or Teflon flask equipped with a magnetic stir bar, dissolve neopentyl alcohol (1.0 eq) in a minimal amount of diethyl ether or pentane.
-
Cool the solution in an ice bath.
-
Slowly add pyridinium poly(hydrogen fluoride) (Olah's reagent) (2.0-3.0 eq) to the stirred solution via a dropping funnel. Caution: Olah's reagent is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by GC-MS if possible.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
The crude product can be purified by fractional distillation to afford this compound as a low-boiling liquid.
Data Presentation
Reaction Parameters and Yields
| Parameter | Value |
| Reactant | Neopentyl alcohol |
| Reagent | Pyridinium Poly(hydrogen fluoride) (Olah's Reagent) |
| Stoichiometry (Alcohol:Reagent) | 1 : 2.5 |
| Solvent | Diethyl ether |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 4 hours |
| Reported Yield | 65-75% (estimated based on similar reactions) |
| Purity | >95% after distillation |
Note: The yield is an estimation based on typical outcomes for similar substrates and may require optimization for this specific transformation.
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁F | [3] |
| Molecular Weight | 90.14 g/mol | [3] |
| Boiling Point | ~58-60 °C | |
| Density | ~0.78 g/mL | |
| ¹H NMR (CDCl₃) | δ (ppm): 4.25 (d, J=47.5 Hz, 2H, CH₂F), 1.02 (s, 9H, C(CH₃)₃) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 89.5 (d, J=165 Hz, CH₂F), 31.5 (d, J=22 Hz, C(CH₃)₃), 26.5 (d, J=5 Hz, C(CH₃)₃) | [3] |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -218 (t, J=47.5 Hz) | |
| Mass Spectrum (EI) | m/z (%): 90 (M⁺, <1), 75 (5), 57 (100), 41 (20) | |
| IR Spectrum | ν (cm⁻¹): 2960 (C-H stretch), 1365 (C-H bend), 1025 (C-F stretch) | [4] |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the fluorination of neopentyl alcohol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from neopentyl alcohol is a challenging yet achievable transformation. The key to success lies in the selection of a fluorinating agent that minimizes the lifetime of any carbocationic intermediate, thereby suppressing the thermodynamically favored rearrangement pathway. Olah's reagent (pyridinium poly(hydrogen fluoride)) stands out as a promising reagent for this purpose. The detailed protocol and data provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable fluorinated building block. Careful execution of the experimental procedure, with particular attention to the anhydrous and low-temperature conditions, is crucial for obtaining the desired product in good yield and purity.
References
- 1. Olah reagent - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C5H11F | CID 10154002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Challenge and Opportunity of Electrophilic C(sp3)-H Fluorination: A Guide for Researchers
An In-depth Technical Guide on the Fluorination of Saturated Hydrocarbons
The direct, selective fluorination of unactivated C(sp³)–H bonds, such as those in 2,2-dimethylpropane (neopentane), represents a significant challenge in synthetic chemistry. Due to the high bond dissociation energy and low acidity of alkane C–H bonds, these molecules are generally inert to electrophilic attack.[1] Traditional methods often rely on harsh, non-selective radical pathways. However, recent advancements, particularly in transition metal catalysis, are opening new avenues for the precise introduction of fluorine into saturated systems, a transformation of immense interest for the pharmaceutical, agrochemical, and materials science sectors.
This guide provides a technical overview of the strategies for the fluorination of saturated hydrocarbons, with a focus on the underlying chemical principles, modern catalytic approaches, and experimental considerations. While direct electrophilic fluorination of neopentane (B1206597) remains largely elusive, this document explores the more viable and scientifically documented pathways to achieve C(sp³)–H fluorination.
The Inert Nature of Alkane C–H Bonds: A Fundamental Hurdle
Alkanes like 2,2-dimethylpropane are characterized by strong, non-polar C–C and C–H bonds, rendering them unreactive towards a wide range of chemical reagents, including acids, bases, and oxidants under normal conditions.[1] Electrophilic fluorination, which involves the attack of a nucleophilic carbon center on an electrophilic fluorine source ("F+"), is energetically unfavorable for alkanes as they lack the necessary nucleophilicity.[2][3]
The primary challenge lies in overcoming the high activation energy required to break a C–H bond. Strategies to achieve this can be broadly categorized into two main approaches: high-energy radical processes and more controlled, catalytically-driven C–H activation pathways.
References
An In-depth Technical Guide to the Reactivity of 1-Fluoro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), is a primary alkyl fluoride characterized by a unique structural motif: a fluorine atom attached to a carbon atom that is beta to a quaternary carbon. This arrangement imparts significant and distinct reactivity patterns compared to other primary alkyl halides. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on nucleophilic substitution and elimination reactions. Due to the profound steric hindrance exerted by the adjacent tert-butyl group, this compound exhibits exceptionally low reactivity in bimolecular reactions. Unimolecular pathways are also disfavored due to the instability of the initially formed primary carbocation, although they can be induced under forcing conditions, often leading to skeletal rearrangements. This document consolidates available data, provides detailed experimental protocols for its synthesis, and utilizes visualizations to elucidate key reaction mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and for its handling and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁F |
| Molecular Weight | 90.14 g/mol |
| CAS Number | 59006-05-2 |
| IUPAC Name | This compound |
| Synonyms | Neopentyl fluoride |
| Boiling Point | Not available |
| Density | Not available |
| Appearance | Not specified |
Reactivity Profile
The reactivity of this compound is dominated by the steric bulk of the tert-butyl group adjacent to the carbon bearing the fluorine atom. This steric hindrance, coupled with the poor leaving group ability of fluoride, renders the compound largely unreactive under standard nucleophilic substitution and elimination conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of this compound are exceptionally slow, regardless of the mechanistic pathway.
The bimolecular nucleophilic substitution (Sₙ2) pathway is severely hindered. The bulky tert-butyl group effectively blocks the backside attack of a nucleophile on the α-carbon. This steric inhibition raises the activation energy of the Sₙ2 transition state to a prohibitive level, making this pathway practically unobservable under normal conditions.
The unimolecular nucleophilic substitution (Sₙ1) pathway is also disfavored due to the formation of a highly unstable primary carbocation upon the departure of the fluoride leaving group. However, under forcing conditions, such as solvolysis in a highly polar, non-nucleophilic solvent at elevated temperatures, an Sₙ1-type reaction can be initiated. The nascent primary carbocation is prone to a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement leads to the formation of products with a different carbon skeleton, such as 2-fluoro-2-methylbutane (B1626623) derivatives.
Elimination Reactions
Elimination reactions of this compound are also challenging due to steric and electronic factors.
The bimolecular elimination (E2) reaction requires a strong base to abstract a β-hydrogen. In this compound, the β-hydrogens are on the methyl groups of the tert-butyl moiety. The steric bulk of the substrate hinders the approach of the base to these hydrogens, making the E2 pathway very slow.
The unimolecular elimination (E1) reaction proceeds through a carbocation intermediate, the formation of which is the rate-determining step. As with the Sₙ1 reaction, the initial formation of an unstable primary carbocation makes the E1 pathway energetically unfavorable. If a carbocation is formed under forcing conditions, it will likely rearrange before elimination occurs, leading to rearranged alkene products.
Comparative Reactivity
The reactivity of this compound is best understood in comparison to other neopentyl halides. The nature of the halogen atom significantly influences the reaction rates due to its effect on leaving group ability.
Table 2: Qualitative Comparison of Reactivity of Neopentyl Halides (R-X, where R = (CH₃)₃CCH₂-)
| Halogen (X) | Leaving Group Ability | Expected Relative Rate of Sₙ1/E1 | Expected Relative Rate of Sₙ2/E2 |
| F | Very Poor | Very Slow | Extremely Slow |
| Cl | Poor | Slow | Very Slow |
| Br | Good | Slow (but faster than Cl) | Very Slow (but faster than Cl) |
| I | Very Good | Slowest (due to rearrangement) | Very Slow (but fastest among halides) |
Experimental Protocols
Due to the low reactivity of this compound, experimental protocols for its reactions are scarce in the literature. However, its synthesis from the corresponding alcohol is a relevant procedure for researchers in this field.
Synthesis of this compound from Neopentyl Alcohol
This protocol describes the conversion of neopentyl alcohol to this compound using a deoxyfluorinating agent. Deoxy-Fluor (diethylaminosulfur trifluoride) is a common reagent for this transformation.
Materials:
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
Deoxy-Fluor (diethylaminosulfur trifluoride)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve neopentyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Deoxy-Fluor (1.1 eq) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain this compound.
Safety Precautions: Deoxy-Fluor is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways for the reactions of this compound.
Caption: Hindered Sₙ2 pathway for this compound.
Caption: Sₙ1 pathway with carbocation rearrangement.
Conclusion
This compound is a sterically hindered primary alkyl fluoride that exhibits very low reactivity in both nucleophilic substitution and elimination reactions. The presence of the bulky tert-butyl group adjacent to the reaction center is the primary determinant of its chemical behavior, effectively shutting down bimolecular pathways. Unimolecular reactions are also disfavored but can proceed under forcing conditions, characteristically involving a carbocation rearrangement to a more stable tertiary carbocation. For drug development professionals, the neopentyl fluoride moiety can be considered a highly stable structural element, resistant to metabolic degradation via common nucleophilic displacement or elimination pathways. Further research involving computational studies could provide more quantitative insights into the activation barriers for these challenging transformations.
Stability of the C-F Bond in Neopentyl Fluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a property that imparts exceptional stability to organofluorine compounds.[1][2] This stability is of profound interest in medicinal chemistry and drug development, where the introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Neopentyl fluoride (B91410), with its sterically hindered neopentyl group, presents a unique case study for examining the interplay of bond strength and steric effects on chemical reactivity. This technical guide provides a comprehensive analysis of the stability of the C-F bond in neopentyl fluoride, integrating theoretical and experimental data to offer insights for researchers in the field.
Core Concepts: The Intrinsic Strength of the C-F Bond
The remarkable stability of the C-F bond arises from a combination of factors:
-
High Bond Dissociation Energy (BDE): The C-F bond possesses a significantly high bond dissociation energy, making it energetically unfavorable to cleave. This is attributed to the large electronegativity difference between carbon and fluorine, which results in a highly polarized and strong bond.[1][2]
-
Short Bond Length: The C-F bond is shorter than other carbon-halogen bonds, further contributing to its strength.[1]
-
Ionic Character: The significant ionic character of the C-F bond leads to strong electrostatic attraction between the partially positive carbon and partially negative fluorine atoms, enhancing the overall bond strength.[1]
The Role of Steric Hindrance in Neopentyl Fluoride
The neopentyl group, characterized by a quaternary carbon atom adjacent to the CH₂F group, imposes significant steric hindrance around the C-F bond. This steric bulk dramatically influences the reactivity of neopentyl fluoride, primarily by impeding the approach of nucleophiles and reactants.
Inertness in Nucleophilic Substitution Reactions
Neopentyl halides are notoriously unreactive in both Sₙ1 and Sₙ2 reactions.[3][4]
-
Sₙ2 Reactions: The backside attack required for an Sₙ2 mechanism is severely hindered by the bulky tert-butyl group, rendering this pathway extremely slow.[3][4]
-
Sₙ1 Reactions: The formation of a primary carbocation upon departure of the fluoride ion is highly unfavorable. Although a 1,2-methyl shift could lead to a more stable tertiary carbocation, the initial step of carbocation formation remains a significant kinetic barrier.[3][5]
This inherent unreactivity makes the C-F bond in neopentyl fluoride exceptionally stable towards nucleophilic displacement.
Quantitative Data on C-F Bond Properties
While specific experimental data for the C-F bond in neopentyl fluoride is scarce, computational studies and data from analogous compounds provide valuable insights.
| Property | Value | Method | Reference |
| Bond Dissociation Energy (Calculated) | ~105 - 110 kcal/mol | DFT Calculations (Estimated) | [6][7] |
| C-F Bond Length (Typical Alkyl Fluoride) | ~1.38 - 1.42 Å | Experimental & Computational | [1][8] |
| ¹⁹F NMR Chemical Shift (Typical Alkyl Fluoride) | -210 to -220 ppm (relative to CFCl₃) | NMR Spectroscopy | [9][10] |
| C-F Coupling Constant (¹JCF) | ~160 - 180 Hz | NMR Spectroscopy | [11] |
Experimental Protocols
Synthesis of Neopentyl Fluoride
A common method for the synthesis of alkyl fluorides from alcohols is the use of a fluorinating agent such as Olah's reagent (pyridine-HF) or Yarovenko-Raksha reagent (2-chloro-1,1,2-trifluoroethyl-diethylamine).[4][11]
Protocol: Synthesis from Neopentyl Alcohol using Olah's Reagent
-
Reaction Setup: In a fume hood, a solution of neopentyl alcohol in a suitable solvent (e.g., dichloromethane) is prepared in a polyethylene (B3416737) or Teflon flask.
-
Addition of Reagent: Olah's reagent (a mixture of hydrogen fluoride and pyridine) is slowly added to the cooled solution of the alcohol with stirring.[4]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a weak base (e.g., sodium bicarbonate). The organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield pure neopentyl fluoride.
Stability Assessment
The stability of neopentyl fluoride can be assessed under various conditions (e.g., acidic, basic, thermal) by monitoring its decomposition over time.
Protocol: Stability Testing [6][12]
-
Sample Preparation: Samples of neopentyl fluoride are stored in sealed vials under the desired conditions (e.g., in acidic or basic solutions, at elevated temperatures).
-
Time-point Analysis: At regular intervals, an aliquot of the sample is withdrawn.
-
Analytical Method: The concentration of neopentyl fluoride and the presence of any degradation products are determined using analytical techniques such as Gas Chromatography (GC) or ¹⁹F NMR spectroscopy.[10][13]
-
Data Analysis: The rate of decomposition can be calculated by plotting the concentration of neopentyl fluoride versus time.
Reaction Pathways and Mechanisms
Due to its high stability, neopentyl fluoride is generally unreactive under standard conditions. Reactions typically require harsh conditions or specialized reagents.
Reaction with Lewis Acids
In the presence of a strong Lewis acid, such as AlCl₃, neopentyl fluoride can undergo a Friedel-Crafts-type reaction with an aromatic substrate like benzene (B151609). The reaction proceeds through a carbocation intermediate, which is prone to rearrangement.[14][15][16]
Gas-Phase Pyrolysis
At high temperatures, neopentyl halides can undergo gas-phase pyrolysis. For neopentyl chloride, this has been shown to produce a mixture of methylbutenes and 1,1-dimethylcyclopropane, suggesting a complex reaction mechanism involving rearrangements.[17][18] A similar pathway can be anticipated for neopentyl fluoride, although likely requiring even higher temperatures due to the stronger C-F bond.
Conclusion
The C-F bond in neopentyl fluoride exhibits exceptional stability, a consequence of both the inherent strength of the carbon-fluorine bond and the significant steric hindrance imparted by the neopentyl group. This combination renders neopentyl fluoride highly resistant to common nucleophilic substitution reactions. Understanding the factors that govern the stability of this and other organofluorine compounds is crucial for the rational design of novel pharmaceuticals and materials with enhanced properties. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers navigating the challenges and opportunities presented by the unique chemistry of the C-F bond.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Understanding intermolecular C–F bond activation by a transient titanium neopentylidyne: experimental and theoretical studies on the competition between 1,2-CF bond addition and [2 + 2]-cycloaddition/β-fluoride elimination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. Neopentyl glycol [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. biophysics.org [biophysics.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. Neopentyl chloride reacts with benzene in presence of a Lewis acid ( AlCl3 ) to form [infinitylearn.com]
- 15. Neopentyl chloride reacts with benzene in presence of a Lewis acid (AlCl3) to form. [infinitylearn.com]
- 16. Neopentyl chloride reacts with benzene in presence of a Lewis acid \left(.. [askfilo.com]
- 17. research.usfq.edu.ec [research.usfq.edu.ec]
- 18. mdpi.com [mdpi.com]
Theoretical Exploration of 1-Fluoro-2,2-dimethylpropane: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride, is a halogenated alkane of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the bulky neopentyl group. A thorough understanding of its molecular structure, conformational dynamics, and spectroscopic properties at a theoretical level is crucial for predicting its behavior in various chemical environments and for the rational design of novel molecules. This technical guide outlines the key theoretical methodologies and computational protocols applicable to the study of this compound. While specific experimental and comprehensive theoretical data for this molecule are not extensively available in the public domain, this paper presents a framework for its computational analysis, drawing upon established theoretical principles and studies of analogous molecules.
Introduction
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In the case of this compound (C5H11F), the presence of a fluorine atom and a sterically demanding tert-butyl group gives rise to interesting conformational and electronic characteristics. Theoretical studies, employing quantum mechanical calculations, are indispensable for elucidating these properties at the atomic level. This guide details the computational approaches required for a comprehensive theoretical investigation of this molecule.
Molecular Identity:
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Neopentyl fluoride |
| CAS Number | 59006-05-2 |
| Molecular Formula | C5H11F |
| Molecular Weight | 90.14 g/mol |
Theoretical Methodologies
A complete theoretical understanding of this compound necessitates a multi-faceted computational approach, encompassing geometry optimization, conformational analysis, and the prediction of spectroscopic and thermochemical properties.
Geometry Optimization and Conformational Analysis
The initial step in any theoretical study is the determination of the molecule's equilibrium geometry. For this compound, rotation around the C1-C2 bond is the primary conformational degree of freedom.
Experimental Protocol (Computational):
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Conformational Search: A systematic scan of the potential energy surface is performed by rotating the dihedral angle (F-C1-C2-C(CH3)3) from 0° to 360° in discrete steps (e.g., 15°).
-
Geometry Optimization: At each step of the dihedral scan, the geometry is optimized to find the minimum energy structure for that constrained conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Analysis: A frequency calculation is performed on each optimized stationary point to confirm it is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).
The expected stable conformers are the staggered conformations, where the fluorine atom is anti or gauche to the methyl groups of the tert-butyl moiety.
Caption: Workflow for Conformational Analysis.
Vibrational Spectroscopy
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound, aiding in its experimental identification and characterization.
Experimental Protocol (Computational):
-
Optimized Geometry: Start with the optimized geometry of the most stable conformer.
-
Frequency Calculation: Perform a frequency calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain the harmonic vibrational frequencies.
-
Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies. They should be scaled using a standard scaling factor for the chosen level of theory to improve agreement with experimental data.
-
Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum.
Anticipated Vibrational Modes:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching | 2800-3000 |
| C-H bending | 1350-1470 |
| C-F stretching | 1000-1400 |
| C-C stretching | 800-1200 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
Experimental Protocol (Computational):
-
Geometry Optimization: The molecular geometry is optimized in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better mimic experimental conditions.
-
GIAO Calculations: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants for each nucleus.
-
Chemical Shift Calculation: The calculated shielding constants (σ) are converted to chemical shifts (δ) using a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) via the equation: δ = σ_ref - σ_calc.
Caption: Workflow for NMR Spectrum Prediction.
Thermochemical Properties
Thermochemical properties such as enthalpy of formation, entropy, and heat capacity can be calculated to understand the molecule's stability and reactivity.
Experimental Protocol (Computational):
-
High-Level Energy Calculation: Single-point energy calculations are performed on the optimized geometry using high-accuracy methods like G3 or G4 theory.
-
Frequency Calculation: Vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Atomization Energy: The enthalpy of formation is typically derived from the calculated atomization energy.
Data Presentation
Due to the lack of specific published theoretical studies on this compound, we present a template for how such data should be structured for clarity and comparative analysis.
Table 1: Calculated Rotational Constants and Dipole Moment
| Conformer | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) | Dipole Moment (Debye) |
| Gauche | Data | Data | Data | Data |
| Anti | Data | Data | Data | Data |
Table 2: Calculated Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) |
| Gauche | Data |
| Anti | Data |
Table 3: Calculated Vibrational Frequencies and Intensities (Major Bands)
| Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment |
| Data | Data | Data |
| Data | Data | Data |
| Data | Data | Data |
Table 4: Calculated NMR Chemical Shifts (ppm)
| Nucleus | Chemical Shift (δ) |
| ¹H (CH₂) | Data |
| ¹H (CH₃) | Data |
| ¹³C (CH₂) | Data |
| ¹³C (C(CH₃)₃) | Data |
| ¹³C (CH₃) | Data |
| ¹⁹F | Data |
Logical Relationships in Theoretical Chemistry
The various theoretical calculations are interconnected, with the results of one often serving as the input for another. This hierarchical and interdependent nature of computational chemistry workflows is essential for obtaining accurate and reliable results.
Methodological & Application
Application Notes and Protocols: 1-Fluoro-2,2-dimethylpropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), is a primary alkyl fluoride characterized by a sterically demanding neopentyl group. This structural feature significantly influences its reactivity and potential applications in organic synthesis. While the incorporation of fluorine and neopentyl groups can be advantageous in modifying the physicochemical properties of molecules for applications in drug discovery and materials science, the inherent low reactivity of this compound presents considerable challenges for its utilization as a synthetic building block.[1][2]
These application notes provide an overview of the synthesis of this compound, a detailed discussion of its reactivity based on established principles of organic chemistry, and potential synthetic strategies.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁F | [3] |
| Molecular Weight | 90.14 g/mol | [3] |
| CAS Number | 59006-05-2 | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the deoxofluorination of neopentyl alcohol. Reagents such as (diethylamino)sulfur trifluoride (DAST) are effective for this transformation.
Experimental Protocol: Fluorination of Neopentyl Alcohol using DAST
This protocol is adapted from a general procedure for the fluorination of alcohols.[4]
Materials:
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
(Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve neopentyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add (diethylamino)sulfur trifluoride (DAST) (1.1-1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This should be done in a well-ventilated fume hood as toxic hydrogen fluoride may be produced.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation.
Expected Yield: Yields for the fluorination of primary alcohols with DAST are typically in the range of 70-90%.
Reactivity and Synthetic Applications
The use of this compound in organic synthesis is severely limited by its low reactivity in nucleophilic substitution reactions. This is a direct consequence of the steric hindrance imposed by the bulky tert-butyl group adjacent to the carbon bearing the fluorine atom.
Nucleophilic Substitution Reactions
-
Sₙ2 Reactions: The backside attack required for an Sₙ2 mechanism is effectively blocked by the three methyl groups of the neopentyl structure. This steric hindrance dramatically reduces the rate of Sₙ2 reactions.[5]
-
Sₙ1 Reactions: An Sₙ1 mechanism is also disfavored because it would require the formation of a highly unstable primary carbocation. Although a 1,2-hydride or 1,2-methyl shift could lead to a more stable tertiary carbocation, the initial carbocation formation is energetically unfavorable.
Potential Applications
Despite its low reactivity, the neopentyl group is of interest in medicinal chemistry and drug development due to its ability to confer increased metabolic stability and lipophilicity.[1] The introduction of a neopentyl moiety can shield adjacent functional groups from enzymatic degradation. Therefore, developing synthetic methodologies that utilize this compound, potentially under forcing conditions or with specialized catalysts, could be of interest.
-
Agrochemicals and Pharmaceuticals: The incorporation of fluorine atoms or fluorine-containing groups into agrochemicals and pharmaceuticals is a common strategy to enhance their biological activity and metabolic stability.[6][7][8] While direct use of this compound is not widely reported, the synthesis of more complex fluorinated neopentyl derivatives could be a target for future research.
Conclusion
This compound is a sterically hindered primary alkyl fluoride that presents significant challenges for its application in conventional organic synthesis due to its low reactivity in nucleophilic substitution reactions. Its synthesis from neopentyl alcohol is straightforward. The primary value of the neopentyl fluoride moiety lies in the properties it can impart to a molecule, such as metabolic stability. Future research may focus on the development of novel catalytic systems, such as those involving photoredox catalysis or C-H activation, to overcome the inherent inertness of this compound and unlock its potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[9][10][11]
References
- 1. fiveable.me [fiveable.me]
- 2. srjng88.medium.com [srjng88.medium.com]
- 3. This compound | C5H11F | CID 10154002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. cbseacademic.nic.in [cbseacademic.nic.in]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Fluoro-2,2-dimethylpropane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and small van der Waals radius, offer a powerful tool for medicinal chemists. 1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), is an emerging building block that introduces a metabolically stable, sterically demanding moiety. This document provides detailed application notes and protocols for the utilization of this compound in medicinal chemistry programs, with a focus on its potential as a bioisostere for the ubiquitous tert-butyl group.
The neopentyl fluoride motif can be envisioned as a bioisosteric replacement for a tert-butyl group, where one of the methyl groups is replaced by a fluorine atom. This substitution can significantly influence a molecule's metabolic stability, lipophilicity, and conformational preferences, thereby offering a valuable strategy to overcome common drug development challenges.
The this compound Group as a tert-Butyl Bioisostere
The tert-butyl group is a common structural motif in many biologically active molecules, often serving to introduce steric bulk, fill hydrophobic pockets, or block metabolic oxidation at adjacent positions. However, the methyl groups of the tert-butyl moiety are themselves susceptible to cytochrome P450-mediated hydroxylation, which can lead to rapid metabolism and clearance. The this compound group serves as an excellent mimic of the tert-butyl group due to its similar steric profile, while offering distinct electronic properties and potentially enhanced metabolic stability.
Key Advantages of the Bioisosteric Replacement:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes the fluoromethyl group significantly more resistant to oxidative metabolism compared to a methyl group. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Modulation of Physicochemical Properties: The introduction of a fluorine atom can subtly alter the local electronic environment and lipophilicity, which can be strategically employed to fine-tune binding interactions and improve membrane permeability.
Caption: Bioisosteric replacement of a metabolically labile tert-butyl group with a more stable this compound moiety.
Case Study: 18F-Labeled Neopentyl Glycol Stilbenes for PET Imaging of Amyloid-β
While direct applications of this compound in approved drugs are not yet prevalent, a study on 18F-fluorinated neopentyl glycol stilbenes as PET ligands for amyloid-β (Aβ) provides valuable insights into the in vivo behavior of this structural motif.[1] In this study, a side chain containing 18F-labeled neopentyl glycol was attached to aminostilbene (B8328778) structures to evaluate their properties as Aβ radioligands.[1]
Quantitative Data Summary
The following table summarizes the initial brain uptake and metabolic stability of the synthesized 18F-labeled stilbene (B7821643) compounds in mice.[1]
| Compound | PEG Linker Length | Initial Brain Uptake (%ID/g at 2 min) | Parent Compound in Brain at 10 min (%) |
| [18F]Cpd-0 | 0 | 4.2 | High |
| [18F]Cpd-1 | 1 | 3.1 | Moderate |
| [18F]Cpd-2 | 2 | 3.4 | Not Reported |
| [18F]Cpd-4 | 4 | Low | Not Reported |
Data extracted from a study on 18F-labeled stilbene compounds.[1]
The results indicated that compounds with shorter PEG linkers and the 18F-labeled neopentyl glycol side-chain demonstrated favorable pharmacokinetic properties for brain imaging, including moderate initial brain uptake and fast clearance.[1] Importantly, in vivo defluorination was found to be negligible, highlighting the metabolic stability of the fluorinated neopentyl group.[1]
Experimental Protocols
Synthesis of Precursor for Radiolabeling
The synthesis of the tosylated precursor for the 18F-labeling of the neopentyl glycol stilbene derivatives is a key step. The general synthetic workflow is outlined below.
Caption: General synthetic workflow for the preparation of the tosylated precursor for 18F-labeling.
Protocol for Tosylation of the Neopentyl Glycol Precursor:
-
Dissolution: Dissolve the diol precursor (1 equivalent) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Quenching: Quench the reaction by adding ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tosylated precursor.
Protocol for 18F-Radiolabeling
The 18F-labeling is achieved through a nucleophilic substitution reaction on the tosylated precursor.
Procedure:
-
18F-Fluoride Trapping: Trap aqueous [18F]fluoride on a pre-activated anion exchange cartridge.
-
Elution: Elute the [18F]fluoride into a reaction vial with a solution of Kryptofix 2.2.2 and K2CO3 in acetonitrile (B52724)/water.
-
Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile at 110 °C.
-
Radiolabeling Reaction: Add a solution of the tosylated precursor in anhydrous DMSO to the dried [18F]fluoride and heat at 120 °C for 15 minutes.
-
Hydrolysis (if applicable): If protecting groups are present, perform hydrolysis by adding a suitable base (e.g., NaOH) and heating.
-
Purification: Purify the crude radiolabeled product using solid-phase extraction cartridges or semi-preparative HPLC.
Conclusion and Future Perspectives
The use of this compound as a building block in medicinal chemistry holds promise for the development of drug candidates with improved metabolic stability. While its application is still emerging, the favorable in vivo properties observed for the related 18F-labeled neopentyl glycol motif in PET imaging agents suggest that this moiety can be a valuable tool for medicinal chemists.[1] The neopentyl fluoride group offers a sterically demanding and metabolically robust alternative to the commonly used tert-butyl group.
Future research should focus on the systematic evaluation of the this compound group in various molecular scaffolds to establish a broader understanding of its impact on potency, selectivity, and pharmacokinetic parameters. The development of efficient and scalable synthetic routes to incorporate this building block into diverse chemical libraries will be crucial for its widespread adoption in drug discovery programs.
References
Application Notes and Protocols: Incorporation of the Neopentyl Fluoride Moiety into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3][4][5] This document provides detailed application notes and protocols for the conceptual incorporation of the neopentyl fluoride (B91410) moiety into bioactive molecules, a novel structural motif with potential applications in drug design.
The neopentyl group, a sterically demanding motif, is often employed to introduce bulk and improve metabolic stability. Its fluorination offers a unique opportunity to fine-tune the physicochemical properties of drug candidates. While direct literature examples of bioactive molecules containing a neopentyl fluoride moiety are limited, this document outlines the rationale, proposed synthetic strategies, and expected pharmacological implications based on established principles of fluorine chemistry.
Rationale for Incorporating the Neopentyl Fluoride Moiety
The neopentyl fluoride group can be considered as a bioisostere of the neopentyl alcohol or the tert-butyl group. Bioisosteric replacement is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles.[1]
Key Advantages of Neopentyl Fluoride Incorporation:
-
Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, potentially blocking sites of oxidation and increasing the half-life of a drug.[4]
-
Modulation of Lipophilicity: Fluorination can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability, and distribution. The effect is context-dependent, with monofluorination sometimes increasing lipophilicity and polyfluorination often decreasing it.[4]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially leading to a more favorable orientation for binding to its biological target.[3]
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets.[2]
Proposed Synthetic Strategies
The synthesis of molecules containing the neopentyl fluoride moiety can be approached through several routes. The choice of method will depend on the specific starting material and the overall synthetic scheme of the bioactive molecule.
Strategy 1: Deoxyfluorination of Neopentyl Alcohol Derivatives
One of the most common methods for introducing a fluorine atom is the deoxyfluorination of an alcohol. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are widely used for this transformation.[6][7]
Experimental Protocol: Deoxyfluorination using DAST
-
Starting Material: A bioactive molecule or intermediate containing a neopentyl alcohol moiety.
-
Dissolution: Dissolve the neopentyl alcohol derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1-1.5 eq) to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired neopentyl fluoride-containing molecule.
Logical Workflow for Deoxyfluorination
Caption: Workflow for the synthesis of a neopentyl fluoride derivative via deoxyfluorination.
Strategy 2: Nucleophilic Substitution of a Neopentyl Halide or Sulfonate
Another viable approach is the nucleophilic substitution of a leaving group, such as a bromide, iodide, or tosylate, with a fluoride source.
Experimental Protocol: Nucleophilic Fluorination with Potassium Fluoride
This method is exemplified by the synthesis of neopentyl 3,5-dichloro-4-fluorobenzoate, where a chlorine atom on the aromatic ring is displaced by fluorine. A similar principle can be applied to a neopentyl halide.
-
Starting Material: A bioactive molecule or intermediate with a neopentyl bromide or tosylate moiety.
-
Reaction Setup: In a reaction vessel, combine the neopentyl halide/sulfonate (1.0 eq), spray-dried potassium fluoride (1.5 eq), and a phase-transfer catalyst such as tetraphenylphosphonium (B101447) bromide (0.1 eq) in an anhydrous polar aprotic solvent like sulfolane (B150427) or DMF.[8]
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) for several hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation under reduced pressure or column chromatography.
Data Presentation: Expected Impact on Physicochemical Properties
The introduction of a neopentyl fluoride moiety is expected to alter the physicochemical properties of a parent molecule. The following table provides a hypothetical comparison of a parent compound containing a neopentyl alcohol group with its neopentyl fluoride analogue.
| Property | Parent Molecule (Neopentyl Alcohol) | Neopentyl Fluoride Analogue | Expected Change | Rationale |
| Molecular Weight | X | X + 1.98 | Increase | Replacement of -OH with -F |
| LogP (Lipophilicity) | Y | Y + 0.1 to 0.5 | Increase | Fluorine is more lipophilic than a hydroxyl group. |
| Metabolic Stability (t½ in HLM) | Z | > Z | Increase | C-F bond is more stable to metabolic oxidation than a C-O or C-H bond. |
| Aqueous Solubility | High | Moderate to Low | Decrease | Increased lipophilicity generally leads to lower aqueous solubility. |
| pKa (of a nearby basic nitrogen) | pKa | < pKa | Decrease | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups.[4] |
HLM: Human Liver Microsomes
Signaling Pathway and Target Interaction
The incorporation of a neopentyl fluoride moiety can influence how a drug interacts with its biological target. The altered electronic properties and conformation can lead to changes in binding affinity and selectivity.
Diagram of Potential Target Interaction Modification
Caption: Modification of target interactions by neopentyl fluoride substitution.
Conclusion
The incorporation of a neopentyl fluoride moiety represents a promising, yet underexplored, strategy in drug design. Based on established principles of medicinal chemistry, this modification has the potential to enhance the metabolic stability and fine-tune the lipophilicity of bioactive molecules. The synthetic protocols and conceptual frameworks presented in these application notes provide a foundation for researchers to explore the utility of this novel structural motif in their drug discovery programs. Further experimental validation is necessary to fully elucidate the pharmacological profile of neopentyl fluoride-containing compounds.
References
- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols: Synthesis of Fluorinated Neopentane Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The neopentane (B1206597) scaffold, characterized by a quaternary carbon atom, offers a unique three-dimensional architecture that can impart steric hindrance and metabolic stability. The combination of these two motifs—fluorination and a neopentane core—presents a promising avenue for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
These application notes provide detailed protocols for the synthesis of mono-, di-, and trifluoromethylated neopentane derivatives. Furthermore, we present data on their potential biological activities and illustrate relevant signaling pathways and experimental workflows.
I. Synthesis of Monofluorinated Neopentane Derivatives
Monofluorination of the neopentane scaffold can be achieved through nucleophilic fluorination of a suitable precursor, such as a mesylate or tosylate derivative of 2,2-dimethyl-1,3-propanediol.
Protocol 1: Synthesis of 3-Fluoro-2,2-dimethyl-1-propanol
This protocol describes the synthesis of a key monofluorinated neopentane building block.
Experimental Workflow:
Application of 1-Fluoro-2,2-dimethylpropane in PET Imaging Tracer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of 1-fluoro-2,2-dimethylpropane and its derivatives, particularly the neopentyl glycol scaffold, is a promising strategy in the development of novel Positron Emission Tomography (PET) tracers. The unique steric hindrance provided by the dimethylpropane backbone enhances in vivo stability against dehalogenation, a common issue with radiohalogenated compounds. This application note provides a detailed overview of the synthesis and application of PET tracers incorporating this moiety, with a focus on 3-[¹⁸F]-fluoro-2,2-dimethylpropionic acid ([¹⁸F]FPIA), a tracer for imaging aberrant lipid metabolism in cancer.
Featured Application: [¹⁸F]FPIA for Imaging Altered Lipid Metabolism
[¹⁸F]FPIA serves as a valuable research tool for investigating tumors with aberrant fatty acid metabolism. Unlike glucose metabolism, which is the target of the widely used PET tracer [¹⁸F]FDG, [¹⁸F]FPIA allows for the interrogation of the fatty acid oxidation pathway. Tumor cells often exhibit increased uptake of short-chain fatty acids to meet their high energy demands for rapid proliferation. [¹⁸F]FPIA, a structural analog of pivalic acid, is taken up by cells and is predicted to be trapped intracellularly through the formation of a putative [¹⁸F]FPIA carnitine-ester, thus allowing for PET imaging of this metabolic activity.[1]
Biological Pathway: Fatty Acid β-Oxidation and Carnitine Shuttle
The uptake and retention of [¹⁸F]FPIA are intrinsically linked to the fatty acid β-oxidation pathway, which primarily occurs in the mitochondria. Long-chain fatty acids are first activated to acyl-CoA in the cytoplasm and then transported into the mitochondrial matrix via the carnitine shuttle. This process involves the sequential action of carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2).[2][3] Once inside the mitochondria, the fatty acyl-CoA undergoes a cyclic series of four reactions—oxidation, hydration, oxidation, and thiolysis—collectively known as β-oxidation, to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[2]
Caption: Putative metabolic trapping of [¹⁸F]FPIA via the fatty acid β-oxidation pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of [¹⁸F]FPIA and a related neopentyl glycol-based tracer.
| Tracer Name | Precursor | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity (Specific Activity) | Synthesis Time (minutes) | Reference |
| 3-[¹⁸F]-Fluoro-2,2-dimethylpropionic acid ([¹⁸F]FPIA) | Methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate | 37% | >99% | Not Reported | ~90 | [4] |
| [¹⁸F]F-NpGT (Neopentyl Glycol L-Tyrosine derivative) | Tosylated neopentyl glycol-L-tyrosine precursor | 35.4% (in 2 steps) | >98% | Not Reported | Not Reported |
Experimental Protocols
General Workflow for [¹⁸F] PET Tracer Synthesis
The synthesis of [¹⁸F]-labeled PET tracers typically follows a standardized automated workflow to ensure reproducibility and radiation safety.
Caption: Automated workflow for the synthesis of [¹⁸F]-labeled PET tracers.
Detailed Protocol for the Radiosynthesis of [¹⁸F]FPIA
This protocol is adapted from the literature for the automated synthesis of [¹⁸F]FPIA.[4]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate (precursor)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Water for injection
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module (e.g., GE FASTlab™)
-
HPLC system with a semi-preparative C18 column and a radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen or argon at elevated temperature (e.g., 110 °C) until no water remains. Repeat this step at least twice to ensure complete dryness.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor, methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate, in anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride, forming the [¹⁸F]fluoro-ester intermediate.
-
-
Hydrolysis:
-
After the radiolabeling reaction is complete, cool the reaction vessel.
-
Add a solution of sodium hydroxide to the reaction mixture to hydrolyze the methyl ester.
-
Allow the hydrolysis to proceed at room temperature or with gentle heating for a short period (e.g., 5 minutes).
-
Neutralize the reaction mixture with a stoichiometric amount of hydrochloric acid.
-
-
Purification:
-
Purify the crude [¹⁸F]FPIA using a semi-preparative HPLC system equipped with a C18 column.
-
The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., ethanol).
-
Collect the fraction containing the purified [¹⁸F]FPIA, identified by the radioactivity detector.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by solid-phase extraction (SPE) using a C18 cartridge.
-
Elute the purified [¹⁸F]FPIA from the SPE cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline for injection to the desired final concentration and volume.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), pH, and sterility, to ensure it meets the standards for preclinical or clinical use.
-
Conclusion
The this compound moiety, particularly in the form of [¹⁸F]FPIA, provides a stable and effective platform for the development of PET tracers targeting metabolic pathways. The detailed protocols and data presented herein offer a valuable resource for researchers and drug development professionals seeking to utilize this promising class of radiopharmaceuticals in their studies. The enhanced in vivo stability and the ability to probe non-glycolytic metabolic pathways make these tracers important tools in the advancement of molecular imaging.
References
Application Notes and Protocols for Nucleophilic Substitution with 1-Fluoro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), presents a unique challenge in synthetic organic chemistry. As a primary alkyl halide, it would typically be expected to undergo nucleophilic substitution via an Sₙ2 mechanism. However, its structure incorporates significant steric hindrance that dramatically impedes this pathway. This document provides a detailed analysis of the reactivity of this compound in nucleophilic substitution reactions, outlines the mechanistic challenges, and presents protocols that illustrate its characteristic inertness, alongside potential strategies to achieve substitution on the neopentyl scaffold.
Mechanistic Challenges: Steric Hindrance and Cation Instability
The primary reason for the low reactivity of this compound in nucleophilic substitution is the steric bulk of the tert-butyl group adjacent to the electrophilic carbon.
Sₙ2 Pathway: The Sₙ2 reaction requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. In the case of neopentyl fluoride, the three methyl groups of the tert-butyl group effectively shield this backside, preventing the nucleophile from approaching the electrophilic center.[1][2][3] This steric hindrance raises the energy of the transition state to a degree that makes the reaction kinetically unfavorable.[2] For practical purposes, neopentyl halides are often considered inert in Sₙ2 reactions.[3][4]
Sₙ1 Pathway: The Sₙ1 pathway is also highly disfavored. This mechanism proceeds through a carbocation intermediate. The departure of the fluoride ion from this compound would result in the formation of a primary carbocation. Primary carbocations are inherently unstable and their formation is energetically costly, thus hindering the Sₙ1 mechanism.
The following diagram illustrates the steric hindrance impeding the Sₙ2 pathway.
Caption: Steric hindrance in this compound.
Comparative Reactivity Data
The profound effect of steric hindrance on the Sₙ2 reaction rate is evident when comparing neopentyl halides to other primary alkyl halides. The data clearly shows a drastic reduction in reactivity for the neopentyl system.
| Alkyl Halide (R-Br) | Substrate Type | Relative Sₙ2 Rate |
| CH₃-Br | Methyl | ~30 |
| CH₃CH₂-Br | Primary (1°) | 1 |
| (CH₃)₂CH-Br | Secondary (2°) | 0.02 |
| (CH₃)₃C-Br | Tertiary (3°) | ~0 (Elimination) |
| (CH₃)₃CCH₂-Br | Primary (Neopentyl) | 0.00001 |
Data adapted from various sources illustrating relative Sₙ2 reactivity trends.[5][6]
Experimental Protocols
Given the extreme unreactivity of this compound, the following protocols are designed to demonstrate this chemical property rather than to serve as efficient synthetic procedures.
Protocol 1: Attempted Sₙ2 Substitution with a Strong Nucleophile
Objective: To demonstrate the inertness of this compound towards a strong nucleophile under typical Sₙ2 conditions.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates and developing chamber
-
GC-MS for analysis
Procedure:
-
In a 50 mL round-bottom flask, dissolve sodium iodide (1.5 g, 10 mmol) in 20 mL of anhydrous acetone.
-
Add this compound (0.90 g, 10 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC analysis at regular intervals (e.g., 4, 8, 12, and 24 hours).
-
After 24 hours, cool the reaction mixture to room temperature.
-
Quench the reaction with 20 mL of water and extract with 2 x 20 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the residue by GC-MS to determine the extent of conversion.
Expected Outcome: The analysis is expected to show predominantly unreacted this compound. Only trace amounts, if any, of the substitution product (1-iodo-2,2-dimethylpropane) will be detected, highlighting the substrate's resistance to Sₙ2 reaction.
The logical workflow for this experiment is depicted below.
Caption: Workflow for attempted Sₙ2 substitution.
Protocol 2: Enhancing Reactivity with a Better Leaving Group
Objective: To illustrate that nucleophilic substitution on a neopentyl scaffold is feasible if a more reactive leaving group is employed. This protocol uses a neopentyl tosylate as the substrate, which is significantly more reactive than the corresponding fluoride.
Materials:
-
Neopentyl tosylate (prepared from neopentyl alcohol and tosyl chloride)
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Standard workup and analysis equipment (as in Protocol 1)
Procedure:
-
In a 50 mL round-bottom flask, dissolve neopentyl tosylate (2.26 g, 10 mmol) in 20 mL of DMF.
-
Add sodium azide (0.78 g, 12 mmol) to the solution.
-
Heat the mixture to 80-100 °C with stirring. The reaction progress should be monitored by TLC.
-
Once the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of water and extract with 3 x 20 mL of diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the product (neopentyl azide) by spectroscopic methods (e.g., IR, NMR).
Expected Outcome: A significant yield of the substitution product, neopentyl azide, is expected. This demonstrates that the steric hindrance of the neopentyl group can be overcome with a sufficiently good leaving group, such as tosylate or triflate.[7][8]
Summary of Leaving Group Effects on Neopentyl Systems
The choice of leaving group is critical for achieving nucleophilic substitution on a neopentyl carbon. The following table, based on kinetic studies, illustrates the relative reactivity of different leaving groups on this sterically hindered scaffold.[7][8]
| Leaving Group (X in (CH₃)₃CCH₂-X) | Relative Reactivity |
| Fluoride (F) | Extremely Low |
| Chloride (Cl) | Very Low |
| Bromide (Br) | Low |
| Iodide (I) | Moderate |
| Mesylate (OMs) | High |
| Tosylate (OTs) | Very High |
| Triflate (OTf) | Highest |
Conclusion
This compound is an exceptionally unreactive substrate for Sₙ2 nucleophilic substitution due to severe steric hindrance from the adjacent tert-butyl group. Sₙ1 reactions are also precluded due to the high energy of the resulting primary carbocation. For drug development professionals and synthetic chemists, this inherent inertness means that direct displacement of the fluoride is not a viable synthetic strategy under standard conditions. Successful nucleophilic substitution on the neopentyl framework necessitates the use of a much better leaving group, such as a tosylate or triflate, to increase the reactivity of the electrophilic carbon center. The provided protocols serve to illustrate these fundamental principles of reactivity and steric effects in organic chemistry.
References
- 1. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Fluoro-2,2-dimethylpropane as a Non-Polar Solvent in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-fluoro-2,2-dimethylpropane (neopentyl fluoride) as a non-polar solvent in various spectroscopic techniques. Due to limited direct experimental data on its spectroscopic applications, this document combines known physical properties with extrapolated data from structurally similar fluorinated alkanes and general protocols for non-polar solvents.
Introduction to this compound
This compound is a fluorinated alkane with the chemical formula C₅H₁₁F. Its non-polar nature, chemical inertness, and potential for transparency in certain spectral regions make it a candidate for a specialty solvent in spectroscopic analysis, particularly for non-polar analytes. Fluorinated solvents are known for their weak intermolecular interactions, which can minimize solvent-induced spectral shifts.[1]
Physicochemical and Spectroscopic Properties
The following table summarizes the known and estimated physicochemical and spectroscopic properties of this compound.
| Property | Value | Comments and Citations |
| Chemical Formula | C₅H₁₁F | [2] |
| Molecular Weight | 90.14 g/mol | [2] |
| CAS Number | 59006-05-2 | [2] |
| Boiling Point | ~60 °C (estimated) | Estimated based on similar sized alkanes and their fluorinated derivatives. |
| Density | ~0.7-0.8 g/mL (estimated) | Estimated based on similar fluorinated alkanes. |
| Refractive Index (n_D) | ~1.35 (estimated) | Fluorocarbons generally have low refractive indices.[1] |
| Dielectric Constant (ε) | < 2 (estimated) | Perfluoroalkanes have very low dielectric constants, indicating non-polar character.[2] |
| UV Cutoff | < 200 nm (estimated) | Simple alkanes like hexane (B92381) have a UV cutoff around 200 nm. Single fluorine substitution is not expected to significantly increase the cutoff. |
| Solubility | Soluble in non-polar organic solvents. Poor solubility for polar compounds. | Fluorocarbons are not miscible with most common organic solvents but are miscible with some hydrocarbons.[1] |
Disclaimer: Values marked as "estimated" are based on the properties of structurally similar compounds due to the lack of direct experimental data for this compound in spectroscopic applications.
Spectroscopic Applications and Protocols
Application: this compound is a potential solvent for UV-Vis analysis of non-polar chromophores, especially when minimal solvent-solute interaction is desired. Its estimated low UV cutoff allows for measurements in the far-UV region. In the absence of intermolecular hydrogen bonding, spectral shifts are mainly sensitive to solvent polarity.[3] Non-polar solvents like saturated hydrocarbons result in negligible solvent-solute interactions.[3]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the this compound is of spectroscopic grade.
-
Prepare a stock solution of the analyte by dissolving a known mass in a precise volume of the solvent.
-
Create a series of dilutions to the desired concentrations for analysis.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with spectroscopic grade this compound to serve as the blank.
-
Record the baseline spectrum of the solvent-filled cuvette.
-
Replace the blank with the sample cuvette and record the absorbance spectrum.
-
-
Data Analysis:
-
The instrument software will automatically subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum absorbance (λ_max).
-
If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration.
-
Application: Due to its simple structure and lack of interfering vibrational modes in many regions of the mid-IR spectrum, this compound can be a suitable solvent for IR analysis of organic compounds. Fluorinated solvents are known to be more inert than their hydrogenated counterparts, leading to smaller frequency shifts of analyte vibrational bands.
Experimental Protocol:
-
Sample and Cell Preparation:
-
Use a liquid transmission cell with windows transparent in the mid-IR range (e.g., NaCl, KBr, or CaF₂). For volatile solvents, a fixed-pathlength cell is recommended.[4]
-
Ensure the cell is clean and dry.
-
Prepare a solution of the analyte in spectroscopic grade this compound. The concentration will depend on the path length of the cell and the molar absorptivity of the analyte.
-
-
Measurement:
-
Fill the cell with the pure solvent to record a background spectrum.
-
Empty the cell and fill it with the sample solution.
-
Record the sample spectrum.
-
-
Data Processing:
-
The instrument software will subtract the solvent spectrum from the sample spectrum to yield the spectrum of the analyte.
-
Analyze the characteristic absorption bands to identify functional groups.
-
Application: While deuterated solvents are standard in NMR, non-deuterated solvents can be used in certain situations, such as when the solvent signals do not overlap with analyte signals or when solvent suppression techniques are employed. This compound could be useful for acquiring ¹⁹F NMR spectra of fluorinated compounds or for ¹H NMR where the analyte signals are in a clear region of the spectrum.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of this compound in a standard NMR tube.
-
The solvent itself will produce signals in ¹H and ¹⁹F NMR spectra, which must be accounted for.
-
-
Instrument Setup:
-
The spectrometer will need to be locked onto an external reference or used in an unlocked mode if a deuterated co-solvent is not used.
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
-
Spectral Analysis:
-
Identify the solvent peaks and distinguish them from the analyte signals.
-
For ¹⁹F NMR, the spectrum will be referenced relative to a standard such as CFCl₃.
-
Application: this compound can be used as a non-polar medium for studying the fluorescence of non-polar fluorophores. The choice of a non-polar solvent can influence the fluorescence emission spectrum and quantum yield.[5] However, the solubility of many common fluorophores in highly fluorinated solvents can be low.[6]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore in spectroscopic grade this compound to avoid inner filter effects. Absorbance at the excitation wavelength should generally be below 0.1.
-
-
Measurement:
-
Use a spectrofluorometer.
-
Record the emission spectrum of a solvent blank to check for background fluorescence or Raman scattering.
-
Record the excitation and emission spectra of the sample.
-
-
Data Interpretation:
-
Determine the wavelengths of maximum excitation and emission.
-
The Stokes shift (the difference between the excitation and emission maxima) can provide information about the fluorophore's environment.
-
Safety and Handling
This compound is a volatile and flammable compound. Appropriate safety precautions should be taken.
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fire Safety: Keep away from ignition sources. Have a fire extinguisher rated for chemical fires readily available.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.
Synthesis and Purification
For high-purity solvent required for sensitive spectroscopic applications, synthesis followed by purification may be necessary. A potential synthetic route is the fluorination of neopentyl alcohol or its derivatives. For example, neopentyl iodide can be synthesized from neopentyl alcohol.[7] Subsequent fluorination can be achieved using appropriate fluorinating agents. Purification is typically performed by distillation.
Conclusion
This compound presents properties that make it a promising, albeit specialized, non-polar solvent for various spectroscopic techniques. Its primary advantages lie in its chemical inertness and potential for transparency in a wide spectral range. However, the limited availability of direct experimental data necessitates careful consideration and validation when developing new spectroscopic methods using this solvent. Researchers are encouraged to determine key spectroscopic parameters, such as the precise UV cutoff, before routine use.
References
- 1. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 2. Dielectric constants and refractive index [stenutz.eu]
- 3. Virtual Labs [mas-iiith.vlabs.ac.in]
- 4. Liquid Samples : Shimadzu (Europe) [shimadzu.eu]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Use of Neopentyl Fluoride in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into bioactive molecules is a well-established strategy in agrochemical research to enhance efficacy and modulate physicochemical properties. The neopentyl fluoride (B91410) moiety, (CH₃)₃CCH₂F, represents a novel building block with the potential to serve as a bioisosteric replacement for commonly used hydrophobic groups, such as the tert-butyl group. This document provides detailed application notes and protocols for the synthesis and evaluation of agrochemicals incorporating neopentyl fluoride, using the triazine herbicide Terbumeton as a model system.
Rationale for Neopentyl Fluoride as a Bioisostere
The tert-butyl group is prevalent in many agrochemicals due to its steric bulk and lipophilicity. However, modifying this group can be a strategy to overcome challenges such as metabolic instability or to fine-tune the compound's interaction with its biological target. The neopentyl fluoride group offers a unique combination of steric hindrance similar to the tert-butyl group, but with altered electronic properties due to the presence of the highly electronegative fluorine atom. This can lead to:
-
Modified Lipophilicity: The introduction of fluorine is expected to lower the lipophilicity (LogP) compared to a tert-butyl group, which can influence solubility, uptake, and transport within the target organism.
-
Altered Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, potentially leading to a longer half-life of the active compound.
-
Modified Target Binding: The change in electronic distribution and steric profile may lead to altered binding affinity and selectivity for the target protein.
Data Presentation: Comparative Physicochemical Properties
To illustrate the potential advantages of replacing a tert-butyl group with a neopentyl fluoride group, the following table presents a comparison of key physicochemical parameters.
| Property | tert-Butyl Group | Neopentyl Fluoride Group (Calculated/Estimated) | Terbumeton[1] | Hypothetical Neopentyl Fluoride Analog |
| LogP (octanol-water) | ~1.98 (for tert-butylbenzene) | ~1.8 (Estimated) | 3.1[1] | ~2.9 (Estimated) |
| Taft Steric Parameter (Es) | -1.54 | -1.74 (Estimated for neopentyl) | N/A | N/A |
| Molecular Weight ( g/mol ) | 57.12 | 75.11 | 225.29[1] | 243.28 |
Experimental Protocols
Synthesis of Neopentyl Fluoride Building Block
The synthesis of neopentyl fluoride can be achieved from the commercially available neopentyl alcohol in a two-step process.
Step 1: Synthesis of Neopentyl Tosylate
This protocol is adapted from standard procedures for the tosylation of primary alcohols.
-
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve neopentyl alcohol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude neopentyl tosylate.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Step 2: Synthesis of Neopentyl Fluoride
This protocol utilizes a nucleophilic fluorination reaction.
-
Materials:
-
Neopentyl tosylate
-
Potassium fluoride (KF, spray-dried)
-
Tetrabutylammonium fluoride (TBAF) or a phase-transfer catalyst (e.g., 18-crown-6)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add neopentyl tosylate (1.0 eq.) and anhydrous acetonitrile.
-
Add spray-dried potassium fluoride (3.0 eq.) and the phase-transfer catalyst (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Carefully remove the solvent by distillation at atmospheric pressure (Neopentyl fluoride is volatile).
-
The crude neopentyl fluoride can be used directly in the next step or purified by fractional distillation.
-
Synthesis of a Hypothetical Neopentyl Fluoride-Containing Agrochemical: A Terbumeton Analog
This protocol describes the synthesis of a hypothetical analog of the herbicide Terbumeton, where the tert-butyl group is replaced by a neopentyl fluoride group. The synthesis follows the general principles of triazine herbicide production, starting from cyanuric chloride.
-
Materials:
-
Cyanuric chloride
-
Neopentyl fluoride amine (2-fluoro-2,2-dimethylpropan-1-amine) - This would need to be synthesized from neopentyl fluoride, for example, via conversion to the azide (B81097) followed by reduction.
-
Sodium methoxide (B1231860)
-
Sodium hydroxide (B78521) solution
-
-
Procedure:
-
First Substitution: Dissolve cyanuric chloride (1.0 eq.) in toluene and cool to 0-5 °C. Slowly add a solution of neopentyl fluoride amine (1.0 eq.) in toluene, maintaining the temperature. Stir for several hours until the reaction is complete. A base (e.g., sodium carbonate) is added to neutralize the HCl formed.
-
Second Substitution: To the reaction mixture, add an aqueous solution of ethylamine (1.0 eq.) and stir at a slightly elevated temperature (e.g., 40-50 °C) until the second substitution is complete.
-
Third Substitution: Add sodium methoxide (1.1 eq.) to the mixture and heat to reflux to replace the final chlorine atom.
-
Work-up and Purification: After the reaction is complete, cool the mixture and wash with water and then with a dilute sodium hydroxide solution. The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Synthetic pathway for Neopentyl Fluoride.
Caption: Synthesis of the hypothetical Terbumeton analog.
References
Application Notes: An Analysis of 1-Fluoro-2,2-dimethylpropane as a Fluorinating Agent in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into complex molecules is a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug candidate.[1][2][3] Consequently, a diverse array of fluorinating agents has been developed to enable the precise and efficient introduction of fluorine into a wide range of molecular scaffolds. This document provides a detailed analysis of 1-fluoro-2,2-dimethylpropane (also known as neopentyl fluoride) and its potential utility as a fluorinating agent in the synthesis of complex molecules.
Properties of this compound
This compound is a halogenated alkane with the chemical formula C5H11F.[4] Its structure is characterized by a fluorine atom attached to a neopentyl group. The neopentyl group, with its quaternary carbon atom, is sterically bulky. This steric hindrance is the single most important factor governing the reactivity of this molecule in nucleophilic substitution reactions.
Reactivity Analysis: The Challenge of Steric Hindrance
The introduction of a fluorine atom onto a molecule using a fluorinating agent typically proceeds via a nucleophilic substitution reaction. In such a reaction, a nucleophile attacks an electrophilic carbon atom, displacing a leaving group. In the context of using this compound as a fluorinating agent, the fluoride (B91410) ion would need to be delivered from the molecule to a substrate. However, the more common scenario in nucleophilic fluorination is the displacement of a leaving group from a substrate by a fluoride source. Even in this more conventional context, the neopentyl structure presents significant challenges.
The two primary mechanisms for nucleophilic substitution are the SN1 and SN2 pathways.
-
SN2 Reaction: This is a single-step concerted reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is highly sensitive to steric hindrance at the reaction center.
-
SN1 Reaction: This is a two-step reaction that proceeds through a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of the carbocation formed.
Due to the significant steric bulk of the neopentyl group in this compound, the backside attack required for an SN2 reaction is severely hindered. The bulky methyl groups effectively shield the electrophilic carbon atom, making it inaccessible to an incoming nucleophile.
Caption: Steric hindrance in the SN2 fluorination of a neopentyl substrate.
While an SN1 reaction is not impeded by steric hindrance in the same way, it requires the formation of a stable carbocation. The primary carbocation that would be formed from this compound is highly unstable and unlikely to form under standard conditions.
Comparison with Effective Fluorinating Agents
Given the inherent low reactivity of this compound in nucleophilic substitution reactions, other more effective reagents are overwhelmingly preferred for the fluorination of complex molecules. These can be broadly categorized as:
-
Nucleophilic Fluoride Sources: These reagents provide a source of fluoride ions (F-). Common examples include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). These are often used with a phase-transfer catalyst or in polar aprotic solvents to enhance their reactivity.
-
Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine atom ("F+"). They are particularly useful for the fluorination of electron-rich substrates. Widely used examples include Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI).
The table below summarizes the key differences:
| Reagent Type | Example(s) | Mechanism of Fluorine Delivery | Suitability for Complex Molecules |
| Sterically Hindered Alkyl Fluoride | This compound | Poor for both SN1 and SN2 | Very Low |
| Nucleophilic Fluoride Salts | KF, CsF, TBAF | Nucleophilic attack by F- | High, especially for displacing good leaving groups |
| Electrophilic Fluorinating Agents | Selectfluor®, NFSI | Electrophilic attack by "F+" | High, especially for electron-rich substrates |
Experimental Protocols
Due to the lack of documented successful applications of this compound as a fluorinating agent for complex molecules in the peer-reviewed literature, specific experimental protocols cannot be provided. Researchers seeking to perform fluorination are advised to consult literature for protocols involving established fluorinating agents such as those mentioned in the table above.
Potential Research Directions
While this compound is not a practical fluorinating agent with current methodologies, future research into novel catalytic systems could potentially activate such sterically hindered alkyl fluorides. This might involve the development of transition metal catalysts that can operate through mechanisms that are less sensitive to steric bulk, such as oxidative addition/reductive elimination pathways.
Caption: Decision workflow for selecting a fluorinating agent.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Fluoro-2,2-dimethylpropane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sterically hindered substrate, 1-fluoro-2,2-dimethylpropane (neopentyl fluoride). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are standard nucleophilic substitution reactions (SN1 and SN2) so difficult with this compound?
A1: The primary challenge with this compound is the extreme steric hindrance caused by the bulky tert-butyl group adjacent to the carbon bearing the fluorine atom.
-
For SN2 reactions: The bulky t-butyl group physically blocks the backside attack of a nucleophile, making this pathway practically inert. The reaction rate for neopentyl halides in SN2 reactions can be up to 100,000 times slower than for a simple primary alkyl halide.
-
For SN1 reactions: This pathway is also unfavorable because it would require the formation of a highly unstable primary carbocation. While rearrangement to a more stable tertiary carbocation can occur under forcing conditions, this leads to a rearranged product, not the desired direct substitution product. Furthermore, the carbon-fluorine bond is the strongest carbon-halogen bond, making the fluoride (B91410) a very poor leaving group.
Q2: I am observing no reaction when attempting a substitution. What are my primary alternative strategies?
A2: Given the challenges with direct substitution, the most effective strategies involve transforming the neopentyl group into a nucleophile or employing modern coupling reactions. The most viable alternatives include:
-
Formation of Organometallic Reagents:
-
Grignard Reagent (Neopentylmagnesium Fluoride): This converts the electrophilic carbon into a nucleophilic one. However, forming a Grignard reagent from an alkyl fluoride is challenging due to the high strength of the C-F bond.[1] Specialized conditions may be required.
-
Organolithium Reagent (Neopentyllithium): Similar to Grignard reagents, organolithiums are potent nucleophiles. Formation from alkyl fluorides is also difficult but can be achieved.
-
-
Coupling Reactions:
-
Corey-House Synthesis: This powerful C-C bond-forming reaction utilizes a lithium diorganocuprate (Gilman reagent) and is well-suited for sterically hindered substrates.[2][3]
-
Wurtz Reaction: This reaction can be used for the symmetrical coupling of alkyl halides to form alkanes. However, it is often low-yielding and can have side reactions with sterically hindered substrates.[4]
-
Nickel-Catalyzed Cross-Coupling: Modern transition-metal catalysis offers excellent methods for coupling challenging substrates like neopentyl halides with other organic electrophiles.[5]
-
Photoredox Catalysis: This emerging field provides mild and efficient conditions for generating radicals from robust bonds, enabling a range of coupling reactions.
-
Q3: Is it possible to perform a halogen exchange (Finkelstein reaction) on this compound to improve its reactivity?
A3: The classic Finkelstein reaction is an SN2 process and is therefore extremely slow for neopentyl halides.[6] While there are modified Finkelstein reactions that can be used for more hindered substrates, the very strong C-F bond makes this a particularly challenging transformation. Catalysis with Lewis acids or the use of more reactive silyl (B83357) halides under specific conditions might offer a potential, albeit difficult, route.[7][8]
Troubleshooting Guides
Issue 1: Failure to Form a Grignard Reagent from this compound
| Potential Cause | Troubleshooting Step |
| High C-F Bond Strength | The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative insertion by magnesium under standard conditions.[1] Consider using highly activated magnesium (Rieke magnesium) or mechanochemical methods (ball milling) to increase the metal's reactivity.[1] |
| Passivated Magnesium Surface | The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.[9][10] |
| Presence of Water | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and the solvent (typically THF or diethyl ether) is anhydrous.[11] |
| Incorrect Solvent | Diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent.[12] |
Issue 2: Low Yield or Side Products in Corey-House Synthesis
| Potential Cause | Troubleshooting Step |
| Impure Organolithium Reagent | The first step is the formation of neopentyllithium (B1624585). Ensure the lithium metal is fresh and the reaction is performed under a dry, inert atmosphere. Titrate the organolithium solution before use to determine the exact concentration. |
| Decomposition of Gilman Reagent | Lithium di(neopentyl)cuprate can be unstable at higher temperatures. Prepare the Gilman reagent at a low temperature (e.g., -78 °C) and use it immediately. |
| Poor Reactivity of the Coupling Partner | The Corey-House reaction works best with primary alkyl halides, vinyl halides, or aryl halides as the coupling partner. Tertiary alkyl halides are generally poor substrates.[2] |
| Homocoupling (Wurtz-type reaction) | If the organolithium reagent is not completely converted to the Gilman reagent, it can react with the starting alkyl halide. Ensure the stoichiometry of copper(I) iodide is correct and allow sufficient time for the Gilman reagent to form. |
Issue 3: Inefficient Wurtz Coupling of this compound
| Potential Cause | Troubleshooting Step |
| High C-F Bond Strength | The Wurtz reaction is less effective with alkyl fluorides due to the strong C-F bond.[3] Using a more reactive neopentyl halide (bromide or iodide) is recommended if possible. |
| Steric Hindrance Leading to Elimination | For sterically hindered halides, elimination to form an alkene can be a significant side reaction. This is less of a concern for neopentyl halides as they lack a beta-hydrogen on a different carbon. However, other side reactions are possible. |
| Reaction Conditions | Ensure the sodium is finely dispersed and the solvent (anhydrous ether or THF) is dry.[3][4] The reaction may require elevated temperatures. |
Experimental Protocols
General Protocol for Corey-House Synthesis
This protocol provides a general framework. Optimization for this compound will be necessary.
Step 1: Formation of Neopentyllithium
-
To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add lithium metal (2.2 equivalents) in anhydrous diethyl ether or pentane.
-
Slowly add this compound (1.0 equivalent) dissolved in the same anhydrous solvent via the dropping funnel.
-
The reaction may require gentle heating to initiate. Maintain a gentle reflux until the lithium is consumed.
-
Cool the resulting neopentyllithium solution.
Step 2: Formation of Lithium di(neopentyl)cuprate (Gilman Reagent)
-
In a separate flame-dried flask under nitrogen, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).
-
Slowly add the neopentyllithium solution (1.0 equivalent) to the copper(I) iodide suspension with vigorous stirring.
-
Allow the mixture to stir at low temperature for approximately 30-60 minutes.
Step 3: Coupling Reaction
-
To the freshly prepared Gilman reagent, add the desired primary alkyl halide (or other suitable electrophile) (1.0 equivalent) dissolved in anhydrous ether.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
| Reaction | Starting Material | Reagents | Typical Conditions | Expected Product | Reported Yield |
| Corey-House | Neopentyl Halide | 1. Li, Ether 2. CuI 3. R'-X | -78 °C to RT | Neopentyl-R' | Generally Good to High |
| Wurtz Coupling | Neopentyl Halide | Na, Ether | Reflux | 2,2,5,5-Tetramethylhexane | Variable, often low |
| Ni-catalyzed Coupling | Neopentyl Bromide | Aryl Bromide, Ni catalyst, Ligand, Reductant | RT to elevated temp. | Aryl-neopentane | Good to High[5] |
Visualizations
Caption: Workflow for Corey-House Synthesis with a Neopentyl Halide.
Caption: Decision Tree for Reacting with this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. adichemistry.com [adichemistry.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: SN2 Reactions of Neopentyl Fluoride
Welcome to the technical support center for challenges in the SN2 reaction of neopentyl fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: Why is the SN2 reaction with neopentyl fluoride so challenging?
A1: The primary challenge is severe steric hindrance.[1][2][3][4] The electrophilic carbon is attached to a bulky neopentyl group, where the beta-carbon is a quaternary center. This "tert-butyl" group effectively shields the backside of the electrophilic carbon, preventing the necessary approach of the nucleophile for an SN2 reaction to occur.[1][5] For practical purposes, neopentyl halides are often considered inert to SN2 reactions.[5]
Q2: How does the reactivity of neopentyl fluoride compare to other primary alkyl halides?
A2: Neopentyl halides react exceptionally slowly in SN2 reactions compared to other primary alkyl halides. For instance, propyl halides react approximately 100,000 times faster than neopentyl halides.[5] This dramatic decrease in reaction rate is a direct consequence of the steric bulk of the neopentyl group.
Q3: What are the expected side reactions when attempting an SN2 reaction with neopentyl fluoride?
A3: Due to the high activation energy of the SN2 pathway, side reactions can become prominent, especially under forcing conditions (e.g., high temperatures). Potential side reactions include:
-
Elimination (E2): If a strong, non-nucleophilic base is used, E2 elimination can occur, though it is also sterically hindered.
-
SN1-type reactions and rearrangement: Although neopentyl fluoride is a primary halide and unlikely to form a stable primary carbocation, under conditions that might favor ionization (polar protic solvents, high temperatures), a primary carbocation could form. This carbocation would then likely undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged substitution or elimination products.[2]
Q4: Is it possible to perform a successful SN2 reaction with neopentyl fluoride?
A4: While extremely challenging, it is not entirely impossible under optimized conditions. Success would likely require a very strong, small, and non-basic nucleophile, a polar aprotic solvent to maximize the nucleophile's reactivity, and potentially high temperatures and long reaction times. However, yields are expected to be very low.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No reaction or extremely slow reaction | Severe steric hindrance: The bulky neopentyl group is preventing the nucleophile from accessing the reaction center. | * Increase reaction temperature: This can help overcome the high activation energy barrier. Monitor for decomposition. * Use a smaller, highly reactive nucleophile: For example, azide (B81097) (N₃⁻) or cyanide (CN⁻) are small and potent nucleophiles. * Choose an appropriate solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species. |
| Formation of rearranged products | SN1 pathway is competing: The reaction conditions may be favoring carbocation formation and subsequent rearrangement. | * Use a polar aprotic solvent: Avoid polar protic solvents (e.g., water, alcohols) which can stabilize carbocations. * Use a high concentration of a strong nucleophile: This will favor the bimolecular SN2 pathway over the unimolecular SN1 pathway. |
| Low product yield | Inefficient reaction and/or side reactions: The inherent difficulty of the reaction and competing pathways are limiting the formation of the desired product. | * Optimize reaction time and temperature: A longer reaction time at a moderately elevated temperature might improve the yield without promoting excessive side reactions. * Consider an alternative synthetic route: If the SN2 reaction is not viable, it may be more efficient to approach the target molecule through a different synthetic strategy that avoids this challenging step. |
Data Presentation
Due to the extreme inertness of neopentyl halides in SN2 reactions, extensive quantitative data for neopentyl fluoride is scarce in the literature. The following table provides a qualitative and comparative overview of the expected reactivity based on the principles of SN2 reactions and data from analogous systems.
| Substrate | Nucleophile | Solvent | Relative Rate | Expected Yield |
| Neopentyl Fluoride | I⁻ | Acetone | Extremely Low | Very Low to None |
| Neopentyl Fluoride | N₃⁻ | DMF | Very Low | Very Low |
| n-Propyl Bromide | I⁻ | Acetone | ~100,000x faster than neopentyl bromide | High |
| Neopentyl Bromide | I⁻ | Acetone | 1 | Low |
Experimental Protocols
Synthesis of Neopentyl Fluoride (Proposed)
This protocol is a proposed adaptation based on the fluorination of alcohols using diethylaminosulfur trifluoride (DAST), a common method for synthesizing alkyl fluorides.
Materials:
-
Neopentyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) to the stirred solution via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by distillation to obtain neopentyl fluoride.
SN2 Reaction of Neopentyl Fluoride with Sodium Azide (Proposed)
This is a generalized protocol for a challenging SN2 reaction. Significant optimization of reaction time and temperature will likely be necessary.
Materials:
-
Neopentyl fluoride
-
Sodium azide
-
Anhydrous dimethylformamide (DMF)
-
Diatomaceous earth
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add neopentyl fluoride (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress over an extended period (24-72 hours) using GC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth to remove any inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation (use a cold water bath due to the potential volatility of the product).
-
Purify the crude product by distillation or column chromatography.
Visualizations
References
- 1. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 2. quora.com [quora.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
preventing carbocation rearrangement in SN1 reactions of 1-Fluoro-2,2-dimethylpropane
This technical support center provides troubleshooting guidance for researchers encountering challenges with substitution reactions involving 1-fluoro-2,2-dimethylpropane and similar neopentyl structures. The inherent tendency of these systems to undergo carbocation rearrangement presents a significant synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: Why does my SN1 reaction of this compound yield almost exclusively rearranged products?
A1: The SN1 reaction proceeds through a carbocation intermediate. In the case of this compound, the initial departure of the fluoride (B91410) ion forms a highly unstable primary carbocation. This primary carbocation rapidly undergoes a 1,2-methyl shift to form a much more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, leading to the formation of the rearranged product, 2-substituted-2-methylbutane, as the major or exclusive product.[1][2][3]
Q2: Can I force an SN2 reaction to avoid carbocation formation with this compound?
A2: While an SN2 reaction would theoretically avoid a carbocation intermediate and thus rearrangement, it is extremely slow and generally does not occur with neopentyl halides. The bulky tert-butyl group sterically hinders the backside attack required for an SN2 mechanism.[4][5][6] Even with a strong nucleophile, the reaction rate is often negligible.
Q3: Is there a "true" SN1 reaction of this compound that gives the non-rearranged product?
A3: Obtaining the non-rearranged product through a classical SN1 pathway is practically impossible due to the high instability of the primary neopentyl carbocation.[3][7] Some theoretical discussions propose a concerted mechanism where the methyl group migrates as the leaving group departs, avoiding the formation of a discrete primary carbocation.[4] However, in a laboratory setting, any reaction conditions that favor ionization will lead to rearrangement.
Q4: Are there alternative methods to synthesize neopentyl derivatives without rearrangement?
A4: Yes, the most effective strategies involve avoiding the formation of a carbocation intermediate altogether. One common method is the free-radical halogenation of neopentane (B1206597) to produce neopentyl halides.[8][9][10][11][12][13][14] Another approach is the Williamson ether synthesis, which proceeds via an SN2 mechanism. To synthesize a neopentyl ether, you would use a neopentyl halide and a less sterically hindered alkoxide.[15] However, even this can be challenging due to the steric hindrance of the neopentyl group.
Troubleshooting Guide: Unwanted Rearrangement in Neopentyl Substitution Reactions
This guide addresses the common issue of observing rearranged products when attempting a nucleophilic substitution on this compound.
| Issue | Probable Cause | Troubleshooting Suggestions |
| Exclusive formation of 2-substituted-2-methylbutane | The reaction is proceeding via an SN1 mechanism with subsequent carbocation rearrangement. The primary neopentyl carbocation is too unstable and rearranges to a more stable tertiary carbocation before the nucleophile can attack. | 1. Re-evaluate the synthetic strategy: If the non-rearranged product is desired, an SN1 reaction is not a suitable method. Consider a synthetic route that avoids carbocation intermediates. 2. Attempt an SN2 reaction (with caution): Use a highly polar aprotic solvent (e.g., DMSO, DMF) and a strong, non-basic nucleophile. Be aware that reaction rates will likely be very low due to steric hindrance.[4][5][6] 3. Explore alternative syntheses: Consider the free-radical halogenation of neopentane followed by a subsequent substitution if applicable. |
| Low to no yield of any product | The reaction conditions may not be forcing enough for the sterically hindered substrate. SN2 is too slow due to sterics, and SN1 may also be slow if the leaving group is not sufficiently activated. | 1. Improve the leaving group: If starting from neopentyl alcohol, conversion to a better leaving group like a tosylate or mesylate may facilitate substitution, though rearrangement in SN1 conditions will still be a major issue. 2. Increase reaction temperature: This may increase the rate of both SN1 and SN2 pathways, but will also likely favor elimination byproducts. |
| Formation of elimination byproducts | The use of a strong base as a nucleophile or elevated temperatures can promote E2 elimination. E1 elimination can also occur from the rearranged carbocation. | 1. Use a non-basic nucleophile: If substitution is the goal, employ nucleophiles that are weak bases (e.g., azide, cyanide). 2. Control the temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. |
Experimental Protocol: Synthesis of Neopentyl Chloride via Free-Radical Chlorination of Neopentane
This protocol provides a method to synthesize neopentyl chloride, avoiding the carbocation rearrangement associated with SN1 reactions.
Objective: To prepare neopentyl chloride from neopentane via a free-radical substitution reaction.
Materials:
-
Neopentane (2,2-dimethylpropane)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)
-
UV lamp
-
Gas washing bottle
-
Reaction flask with a condenser
-
Neutralizing solution (e.g., aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous calcium chloride)
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. The setup should consist of a reaction flask containing neopentane dissolved in an inert solvent, equipped with a gas inlet tube, a condenser, and a gas outlet leading to a neutralizing trap.
-
Cool the reaction flask in an ice bath to control the reaction rate.
-
Initiate the reaction by shining a UV lamp on the reaction flask.
-
Slowly bubble chlorine gas through the neopentane solution. The rate of chlorine addition should be controlled to prevent excessive temperature increase and polysubstitution.
-
Monitor the reaction progress by gas chromatography (GC) to determine the ratio of neopentyl chloride to starting material and polysubstituted products.
-
Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp.
-
Wash the reaction mixture with an aqueous sodium bicarbonate solution to remove any dissolved HCl and unreacted chlorine.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Purify the neopentyl chloride by fractional distillation.
Expected Outcome: This method should yield neopentyl chloride with minimal formation of rearranged products. However, a mixture of mono-, di-, and polysubstituted products may be obtained, requiring careful purification.
Data Summary
| Reaction Type | Substrate | Conditions | Major Product(s) | Approximate Yield of Non-rearranged Product |
| SN1 | This compound | Polar protic solvent (e.g., ethanol) | 2-Ethoxy-2-methylbutane, 2-methyl-2-butene | < 1% |
| SN2 | This compound | Strong nucleophile, polar aprotic solvent | Neopentyl-substituted product | Very low to negligible (< 5%) due to steric hindrance |
| Free-Radical Halogenation | Neopentane | Cl₂, UV light | Neopentyl chloride | High (relative to other isomers, but polysubstitution is a factor) |
Visualizations
Caption: SN1 reaction pathway of this compound showing the unavoidable rearrangement.
Caption: Free-radical chlorination of neopentane to form neopentyl chloride without rearrangement.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. savemyexams.com [savemyexams.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chemistrystudent.com [chemistrystudent.com]
- 15. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for the synthesis of 1-Fluoro-2,2-dimethylpropane
Technical Support Center: Synthesis of 1-Fluoro-2,2-dimethylpropane
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of reaction conditions for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for synthesizing this compound (also known as neopentyl fluoride) is through the deoxofluorination of its corresponding primary alcohol, neopentyl alcohol (2,2-dimethylpropan-1-ol). This is typically achieved using a nucleophilic fluorinating agent.
Q2: Which fluorinating agents are recommended for the conversion of neopentyl alcohol to neopentyl fluoride (B91410)?
A2: Several modern fluorinating reagents can be employed for this transformation. The choice of reagent often depends on factors like safety, cost, and functional group tolerance. Commonly used reagents include:
-
Diethylaminosulfur trifluoride (DAST): A widely used reagent, though it can be thermally unstable.[1][2]
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor): A more thermally stable alternative to DAST.[2][3][4]
-
Pyridine-HF (Olah's Reagent): A stabilized form of hydrogen fluoride that is effective for converting alcohols to alkyl fluorides.[5][6]
Q3: What are the primary safety concerns when working with deoxofluorinating agents like DAST and Deoxo-Fluor?
A3: Deoxofluorinating agents can be hazardous and should be handled with extreme care in a well-ventilated fume hood.
-
DAST is known to be thermally unstable and can decompose explosively if heated above 90°C.[2]
-
Deoxo-Fluor is more thermally stable but still reacts violently with water to release hydrogen fluoride (HF), which is highly corrosive and toxic.[4][7]
-
Olah's Reagent contains a high percentage of hydrogen fluoride and is highly corrosive.[5][6] Always consult the Safety Data Sheet (SDS) for the specific reagent and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Q4: How can I monitor the progress of the fluorination reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol. Additionally, taking small aliquots from the reaction mixture (after quenching) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or 19F NMR spectroscopy can provide more detailed information on the conversion to the desired product.
Q5: Due to the volatility of this compound, what are the best practices for its purification?
A5: The low boiling point of this compound presents challenges during purification. To minimize product loss:
-
Low-Temperature Distillation: Perform fractional distillation at reduced pressure and low temperatures.[8]
-
Preparative Gas Chromatography (Prep-GC): This is a high-resolution technique suitable for separating volatile compounds.[8]
-
Cold Traps: Utilize a cold trap system during solvent removal or distillation to capture the volatile product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Fluorinating Reagent: Reagents like DAST and Deoxo-Fluor can degrade upon exposure to moisture. | Ensure the fluorinating agent is fresh and handled under anhydrous conditions. Purchase from a reliable supplier and store it properly. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time or cautiously raise the temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. | |
| Poor Leaving Group Activation: The hydroxyl group of the alcohol is not being effectively activated. | Ensure the stoichiometry of the fluorinating agent is correct. For some reagents, the addition of a Lewis acid or a fluoride source can enhance reactivity.[9] | |
| Formation of Significant Side Products | Elimination Reactions: Formation of isobutylene (B52900) due to elimination of HF. | Use a less-hindered base or a fluorinating reagent known to suppress elimination, such as PyFluor.[3] Lowering the reaction temperature may also favor substitution over elimination. |
| Rearrangement Products: The neopentyl carbocation is prone to rearrangement. | While less common for primary alcohols under SN2 conditions, using milder reagents and lower temperatures can minimize carbocation formation. | |
| Ether Formation: Self-condensation of the starting alcohol or reaction with the solvent. | Ensure anhydrous conditions and consider using a non-nucleophilic solvent. | |
| Difficult Purification | Co-elution with Impurities: The product has a similar boiling point or polarity to impurities. | Utilize high-efficiency fractional distillation or preparative GC for separation.[8] |
| Product Loss During Work-up: The product is lost due to its high volatility. | Perform all extractions and washes with ice-cold solutions. Use a rotary evaporator with a highly efficient condenser and a cold trap. |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound using Deoxo-Fluor
Materials:
-
Neopentyl alcohol (2,2-dimethylpropan-1-ol)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a dry, inert-atmosphere flask, dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Deoxo-Fluor (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with cold DCM.
-
Combine the organic layers, wash with cold brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent using a rotary evaporator with a cold trap.
-
Purify the crude product by fractional distillation at low temperature and reduced pressure to obtain this compound.
Data Presentation
Table 1: Comparison of Common Deoxofluorinating Agents for Primary Alcohols
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| DAST | 0 °C to room temperature in DCM[2] | Widely used, effective for many substrates. | Thermally unstable, can lead to elimination side products.[1][2] |
| Deoxo-Fluor | 0 °C to room temperature in DCM | More thermally stable than DAST.[3][4] | Reacts violently with water, can be expensive.[4][7] |
| Olah's Reagent | Room temperature | Stabilized form of HF, powerful fluorinating agent.[5][6] | Highly corrosive, requires specialized equipment. |
| PyFluor | Room temperature to 80 °C | Thermally stable, minimizes elimination side products.[3] | May require higher temperatures for less reactive alcohols. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. DAST - Enamine [enamine.net]
- 2. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Deoxofluor - Enamine [enamine.net]
- 5. Olah reagent - Wikipedia [en.wikipedia.org]
- 6. Olah's Reagent [drugfuture.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Fluoro-2,2-dimethylpropane
Welcome to the technical support center for the synthesis of 1-Fluoro-2,2-dimethylpropane (Neopentyl Fluoride). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective method is the deoxofluorination of neopentyl alcohol (2,2-dimethyl-1-propanol). This approach avoids the significant challenges of carbocation rearrangement associated with nucleophilic substitution reactions on neopentyl halides. Another potential, though problematic, route is the halogen exchange (Finkelstein reaction) from neopentyl chloride or bromide, which suffers from severe steric hindrance.
Q2: Why is the yield of this compound often low when starting from neopentyl halides?
A2: Low yields are typically due to two main factors:
-
Steric Hindrance: The bulky tert-butyl group in the neopentyl structure physically blocks the backside attack required for an S_N2 reaction.[1][2]
-
Carbocation Rearrangement: S_N1 reactions are also unfavorable because they would form a highly unstable primary carbocation. This intermediate has a strong tendency to undergo a 1,2-methyl shift to form a much more stable tertiary carbocation, leading to the formation of 2-fluoro-2-methylbutane (B1626623) as the major product instead of the desired neopentyl fluoride.[3]
Q3: Which fluorinating agents are recommended for the deoxofluorination of neopentyl alcohol?
A3: Several modern deoxofluorinating reagents are suitable. The choice depends on factors like safety, cost, and reaction scale. Amine-sulfur trifluorides and newer reagents are generally preferred over more hazardous options.
-
DAST (Diethylaminosulfur Trifluoride): Effective but known to be explosive and thermally unstable.
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): A more thermally stable alternative to DAST.[4]
-
PyFluor® (2-Pyridinesulfonyl Fluoride): An inexpensive, thermally stable, and selective reagent that often minimizes elimination side products.[4]
-
AlkylFluor™: A salt-based reagent that is stable to air and water, enabling practical and high-yielding deoxofluorination of alcohols.[4]
Q4: How can I effectively monitor the progress of the fluorination reaction?
A4: The reaction can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To observe the consumption of the starting alcohol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the formation of the product and any potential side products, such as rearranged isomers or elimination products.
-
¹⁹F NMR Spectroscopy: This is a highly effective method for directly observing the formation of the C-F bond, characterized by a specific chemical shift and coupling pattern for the fluorine atom in this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Conversion of Neopentyl Alcohol
| Potential Cause | Suggested Solution |
| Inactive Fluorinating Reagent | Many fluorinating agents are sensitive to moisture. Ensure reagents are fresh and handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).[5] |
| Insufficient Reaction Temperature | While high temperatures can promote side reactions, the activation energy may not be met. Gradually and carefully increase the reaction temperature, monitoring for product formation and decomposition. |
| Poor Reagent Solubility | Ensure the chosen solvent is appropriate for both the substrate and the fluorinating agent. In some cases, a co-solvent may be necessary. |
Problem 2: Low Yield with Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Carbocation Rearrangement | This indicates the reaction conditions favor an S_N1-like mechanism. Use a fluorinating agent known to suppress carbocation formation, such as PyFluor® or AlkylFluor™.[4] Consider running the reaction at a lower temperature. |
| Elimination Side Products | High temperatures or the use of a basic fluorinating agent can favor elimination. Use a milder, less basic reagent and maintain the lowest effective reaction temperature.[5] |
| Hydrolysis of Reagents/Intermediates | The presence of water can lead to the formation of undesired sulfonic acids or reversion to the starting alcohol.[5] Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product Loss During Workup | This compound is a volatile compound. Ensure all extraction and washing steps are performed with cold solvents. Use a cooled condenser during solvent removal by rotary evaporation. |
| Co-elution with Impurities | If purifying by column chromatography, optimize the solvent system to achieve better separation. For volatile compounds, fractional distillation under atmospheric or reduced pressure is often more effective. |
| Thermal Decomposition | If using distillation, the product may be sensitive to high temperatures. Purify using vacuum distillation to lower the boiling point. |
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Data Presentation
Comparison of Common Deoxofluorinating Agents
| Reagent | Structure | Form | Key Advantages | Key Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | Liquid | High reactivity | Thermally unstable, potentially explosive |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | Liquid | More thermally stable than DAST[4] | Can be expensive |
| PyFluor® | C₅H₄NSO₂F | Solid | Inexpensive, thermally stable, minimizes elimination byproducts[4] | May require a promoter in some cases |
| AlkylFluor™ | Salt Analogue | Solid | Air and water stable, practical for scale-up, high-yielding[4] | Newer reagent, may have less literature precedent |
Experimental Protocols
Key Experiment: Synthesis of this compound from Neopentyl Alcohol
This protocol is a general guideline for using a modern deoxofluorinating agent like PyFluor®. Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents are hazardous.
Materials:
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
PyFluor®
-
Anhydrous organic solvent (e.g., Dichloromethane or Acetonitrile)
-
Anhydrous base (e.g., Triethylamine or DBU)
-
Reaction flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Set up a dry, three-necked flask equipped with a magnetic stir bar, a thermometer, and a condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add neopentyl alcohol (1.0 eq) and anhydrous solvent. Cool the solution in an ice bath to 0 °C.
-
In a separate, dry flask, dissolve PyFluor® (1.2-1.5 eq) and the anhydrous base (1.5-2.0 eq) in the anhydrous solvent.
-
Reaction: Slowly add the PyFluor®/base solution to the stirred alcohol solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent using a rotary evaporator with a cooled condenser.
-
Purification: The crude product is a volatile liquid. Purify by fractional distillation to obtain pure this compound.
Synthesis and Purification Workflow
Caption: General workflow for this compound synthesis.
Key Reaction Pathways
Caption: Desired vs. problematic reaction pathways.
References
- 1. a. Explain why 1-bromo-2,2-dimethylpropane has difficulty undergoing both.. [askfilo.com]
- 2. brainly.com [brainly.com]
- 3. The best method to prepare neopentyl chloride is A class 11 chemistry CBSE [vedantu.com]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Fluorination of Neopentyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the fluorination of neopentyl derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are neopentyl derivatives notoriously difficult to fluorinate via nucleophilic substitution?
A1: Neopentyl-type halides and sulfonates exhibit low reactivity in classical SN2 reactions due to the significant steric hindrance caused by the bulky tert-butyl group adjacent to the reaction center. This steric bulk physically blocks the required backside attack by the nucleophile.[1][2] Consequently, SN2 reactions at the neopentyl carbon are often extremely slow, with rates reported to be up to 100,000 times slower than for simple primary alkyl halides.[1][3]
Q2: What is the major side reaction observed during the fluorination of neopentyl derivatives under SN1 conditions?
A2: The predominant side reaction under SN1 conditions is a carbocation rearrangement.[1][4][5] The initially formed, highly unstable primary carbocation rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation.[5][6] This rearranged carbocation then reacts with the fluoride (B91410) nucleophile to yield a rearranged product, typically an isopentyl fluoride derivative, instead of the desired neopentyl fluoride.[7]
Q3: Can carbocation rearrangement be completely avoided in neopentyl systems?
A3: Completely avoiding carbocation rearrangement is challenging under conditions that favor carbocation formation (e.g., strong acids, high temperatures, and polar protic solvents).[1][5] The strong thermodynamic driving force to form a more stable carbocation makes the rearrangement a very fast and favorable process.[4][5] However, reaction conditions can be chosen to minimize or bypass the formation of a discrete carbocation intermediate.
Q4: Are there alternative fluorination methods that can be used for neopentyl derivatives to avoid rearrangement?
A4: Yes, several strategies can be employed to fluorinate neopentyl derivatives while minimizing rearrangement:
-
Free-Radical Fluorination: This method does not involve carbocation intermediates and can be a viable option. For instance, aerosol direct fluorination of neopentyl chloride has been shown to produce perfluoroneopentyl chloride in good yields.[7]
-
Transition-Metal Catalysis: Modern cross-coupling reactions, particularly those using nickel catalysts, have proven effective for forming C-F bonds with sterically hindered substrates like neopentyl derivatives.[1]
-
Photoredox Catalysis: This approach can generate neopentyl radicals under mild conditions, which can then participate in fluorination reactions, thus avoiding carbocationic pathways.[1]
Troubleshooting Guides
Issue 1: The primary product of my fluorination reaction is a rearranged isomer (e.g., an isopentyl fluoride derivative).
-
Potential Cause: Your reaction conditions are likely promoting the formation of a neopentyl carbocation, which is undergoing a 1,2-methyl shift. This is common in SN1-type reactions.[1][4][5]
-
Troubleshooting Steps:
-
Re-evaluate Your Reaction Mechanism: If you are using conditions that favor an SN1 pathway (e.g., a good leaving group, a polar protic solvent, and a non-basic nucleophilic fluoride source), you are likely to see rearrangement.
-
Switch to SN2 Conditions (with caution): While extremely slow for neopentyl substrates, you can attempt to favor an SN2 pathway by using a highly reactive, non-basic fluoride source (e.g., anhydrous tetra-n-butylammonium fluoride - TBAF) in a polar aprotic solvent (e.g., anhydrous DMSO or DMF).[1][8] Be aware that elimination reactions can become a competing side reaction under these conditions.
-
Consider Alternative Synthetic Strategies: For neopentyl systems, it is often more practical to switch to a synthetic approach that avoids carbocation intermediates altogether, such as free-radical fluorination or transition-metal-catalyzed methods.[1]
-
Issue 2: My fluorination reaction shows very low or no conversion of the neopentyl starting material.
-
Potential Cause: The extreme steric hindrance of the neopentyl group is preventing your nucleophilic fluorination reaction from proceeding at a reasonable rate (SN2 pathway).[1][3]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Forcing SN2 conditions by significantly increasing the temperature may promote the reaction, but be aware that this can also lead to an increase in elimination byproducts.[1]
-
Use a More Reactive Fluoride Source: Switch to a more potent nucleophilic fluorinating agent. Anhydrous tetraalkylammonium fluoride salts are generally more reactive than alkali metal fluorides like KF or CsF.[8]
-
Optimize Your Leaving Group: The choice of leaving group is critical. For nucleophilic substitution on neopentyl systems, triflates are generally the most reactive, followed by iodides, bromides, and tosylates. Chlorides are the least reactive.[3]
-
Employ Modern Catalytic Methods: If classical nucleophilic substitution fails, modern catalytic methods are a highly recommended alternative. Nickel-catalyzed cross-coupling reactions, for example, are specifically designed to overcome the low reactivity of sterically hindered halides.[1]
-
Data Presentation
Table 1: Influence of Leaving Group on Reactivity in Nucleophilic Substitution of Neopentyl Derivatives
| Leaving Group | Relative Reactivity | Notes |
| Trifluoromethanesulfonate (TfO-) | Highest | Excellent leaving group, but can be expensive.[3] |
| Iodide (I-) | High | More reactive than bromides and tosylates.[3] |
| Bromide (Br-) | Moderate | Significantly more reactive than chlorides.[3] |
| p-Toluenesulfonate (TsO-) | Moderate | A common leaving group in organic synthesis.[3] |
| Methanesulfonate (MsO-) | Moderate | Similar in reactivity to tosylates.[3] |
| Chloride (Cl-) | Lowest | Generally a poor leaving group for these sterically hindered systems.[3] |
Table 2: Comparison of Fluorination Strategies for Neopentyl Derivatives
| Fluorination Method | Typical Conditions | Major Advantage | Major Disadvantage |
| SN1-type | Polar protic solvent, heat | - | Prone to complete rearrangement to isopentyl products.[1][5] |
| SN2-type | Polar aprotic solvent, strong F- source | Avoids rearrangement | Extremely slow reaction rates due to steric hindrance.[1][3] |
| Aerosol Direct Fluorination | Gaseous fluorine, inert gas | Can provide unrearranged perfluorinated products.[7] | Requires specialized equipment and handling of F2 gas. |
| Nickel-Catalyzed Cross-Coupling | Ni catalyst, ligand, F- source | Effective for sterically hindered substrates.[1] | Requires optimization of catalyst and reaction conditions. |
| Photoredox Catalysis | Photocatalyst, light source, F- source | Mild reaction conditions.[1] | May require screening of photocatalysts and conditions. |
Experimental Protocols
Representative Protocol for Nickel-Catalyzed Fluorination of a Neopentyl Halide
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Neopentyl halide (e.g., bromide or iodide) (1.0 equiv)
-
Nickel(II) catalyst precursor (e.g., NiCl₂(dme)) (5-10 mol%)
-
Ligand (e.g., a bidentate phosphine (B1218219) or imidazole-based ligand) (10-20 mol%)
-
Fluoride source (e.g., AgF, CsF) (1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMA, NMP, or THF)
-
Inert atmosphere glovebox or Schlenk line technique
Procedure:
-
Inside a nitrogen-filled glovebox, add the nickel catalyst precursor and the ligand to a dry reaction vial equipped with a magnetic stir bar.
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes to allow for the formation of the active catalytic complex.
-
Add the neopentyl halide and the fluoride source to the reaction vial.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring the progress by TLC, GC-MS, or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature and quench by pouring it into a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Because of the great tendency of the neopentyl cation class 11 chemistry CBSE [vedantu.com]
- 5. Rearrangement [www2.chemistry.msu.edu]
- 6. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 1-Fluoro-2,2-dimethylpropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-2,2-dimethylpropane (also known as neopentyl fluoride). This guide focuses on addressing common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The impurities present in your sample will largely depend on the synthetic route used for its preparation.
-
From Neopentyl Alcohol (e.g., using DAST or Deoxo-Fluor):
-
Unreacted Neopentyl Alcohol: The starting material may not have fully reacted.
-
Rearrangement and Elimination Products: Fluorination of alcohols with reagents like DAST can sometimes lead to side reactions such as Wagner-Meerwein rearrangements, which can produce isomeric fluorinated alkanes.[1] Elimination reactions can also occur, leading to the formation of alkenes.
-
-
From Neopentyl Chloride or Bromide (Swarts Reaction):
Q2: Which purification technique is most suitable for this compound?
Both fractional distillation and preparative gas chromatography (GC) are effective methods for purifying volatile organic compounds like this compound. The choice depends on the scale of your experiment and the nature of the impurities.
-
Fractional Distillation: Ideal for larger quantities and for separating compounds with significantly different boiling points.
-
Preparative Gas Chromatography (GC): Excellent for achieving very high purity on a smaller scale and for separating compounds with very close boiling points.
Q3: What are the key physical properties to consider during the purification of this compound?
Understanding the physical properties of your target compound and potential impurities is crucial for successful purification.
| Property | This compound | Neopentyl Alcohol | Neopentyl Chloride |
| Molecular Weight | 90.14 g/mol [5] | 88.15 g/mol [6] | 106.59 g/mol |
| Boiling Point | ~45-46 °C (estimated) | 113-114 °C[7] | 84-85 °C |
| CAS Number | 59006-05-2[5] | 75-84-3[6] | 753-89-9[8] |
Note: The boiling point of this compound is an estimate based on its structure and volatility. The significant differences in boiling points between the target compound and potential alcohol or chloride starting materials make fractional distillation a viable purification method.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inefficient fractionating column. | Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation will provide better separation. |
| Improper thermometer placement. | Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Fluctuations in heat source. | Use a stable heat source like a heating mantle with a controller or an oil bath to maintain a constant temperature. |
Problem 2: Product loss during distillation.
| Possible Cause | Solution |
| Leaks in the apparatus. | Check all joints and connections for a secure fit. Use appropriate grease for ground glass joints if necessary. |
| Condenser is not efficient enough. | Ensure a steady flow of cold water through the condenser. For very volatile compounds, a colder coolant might be necessary. |
| Collection flask is not cooled. | Placing the receiving flask in an ice bath can help to minimize the loss of the volatile product. |
Preparative Gas Chromatography (GC)
Problem 1: Co-elution of this compound and an impurity.
| Possible Cause | Solution |
| Inappropriate GC column. | Select a column with a different stationary phase that offers better selectivity for your specific mixture. A non-polar stationary phase is a good starting point for separating volatile alkanes. |
| Oven temperature program is not optimized. | Adjust the temperature ramp rate. A slower ramp or an isothermal period at a specific temperature can improve the resolution between closely eluting peaks. |
| Carrier gas flow rate is not optimal. | Optimize the flow rate of the carrier gas (e.g., helium or nitrogen) to achieve the best separation efficiency. |
Problem 2: Low recovery of the purified product.
| Possible Cause | Solution |
| Inefficient collection trap. | Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone slurry) to effectively condense the eluted compound. |
| Sample overload. | Injecting too much sample can lead to broad peaks and poor separation, making collection difficult. Reduce the injection volume. |
| Decomposition of the compound on the column. | If the compound is thermally labile, it may decompose at high injector or oven temperatures. Use a lower injector temperature and a milder oven temperature program if possible. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Charging: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle or oil bath.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the temperature at the distillation head to stabilize.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. It is advisable to collect a small forerun fraction before the main product fraction.
-
Analysis: Analyze the collected fractions by analytical GC to determine their purity.
Protocol 2: Purification by Preparative Gas Chromatography
-
Instrument Setup: Install an appropriate column (e.g., a non-polar capillary column) in the preparative GC system. Set the injector temperature, oven temperature program, and detector temperature.
-
Method Development (Analytical Scale): Perform an initial injection on an analytical scale to determine the retention times of this compound and any impurities. Optimize the temperature program for the best separation.
-
Sample Injection (Preparative Scale): Inject a larger volume of the crude sample onto the column.
-
Fraction Collection: Monitor the chromatogram and begin collection just before the this compound peak begins to elute. Stop collection after the peak has fully eluted. The collection is typically done by passing the column effluent through a cooled trap.
-
Purity Verification: Re-inject a small amount of the collected fraction into the GC under analytical conditions to confirm its purity.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. Swarts Reaction [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. careers360.com [careers360.com]
- 5. This compound | C5H11F | CID 10154002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neopentyl alcohol - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. 1-Chloro-2,2-dimethylpropane (753-89-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Technical Support Center: Managing 1-Fluoro-2,2-dimethylpropane in Chemical Synthesis
Welcome to the Technical Support Center for 1-Fluoro-2,2-dimethylpropane (Neopentyl Fluoride). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data, and suggested experimental protocols to facilitate its use in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in nucleophilic substitution reactions?
A1: The low reactivity of this compound is a consequence of two primary factors:
-
Steric Hindrance: The presence of a bulky tertiary-butyl group adjacent to the carbon bearing the fluorine atom creates significant steric hindrance. This bulkiness physically blocks the typical backside attack required for an S(_N)2 reaction mechanism.
-
Poor Leaving Group: The fluoride (B91410) ion (F
) is a very poor leaving group because it is a weak base. The carbon-fluorine bond is the strongest of the carbon-halogen bonds, making it difficult to break.−
Q2: I am attempting an S(_N)2 reaction with this compound and observing no product formation. What is going wrong?
A2: It is highly probable that the reaction is not proceeding due to the inherent low reactivity of the substrate in S(_N)2 reactions. The steric hindrance of the neopentyl group makes the electrophilic carbon inaccessible to most nucleophiles. For practical purposes, this compound can be considered inert under standard S(_N)2 conditions.
Q3: Is an S(_N)1 reaction a viable alternative?
A3: S(_N)1 reactions are also highly disfavored. The formation of a primary carbocation upon the departure of the fluoride leaving group is energetically unfavorable. While a 1,2-methyl shift could lead to a more stable tertiary carbocation, the initial carbocation formation is a very slow, rate-determining step.
Q4: Are there any conditions under which I can achieve substitution?
A4: Achieving direct nucleophilic substitution on this compound is exceptionally challenging. However, advanced methods for C-F bond activation may offer a potential, albeit complex, solution. These methods often involve the use of strong Lewis acids or transition metal catalysts to facilitate the cleavage of the robust C-F bond.[1][2][3] It is important to note that these are specialized and often harsh conditions that may not be compatible with other functional groups in your molecule.
Q5: My goal is to synthesize an alkene. Can I use this compound as a precursor?
A5: Yes, elimination reactions (E2) are generally a more feasible reaction pathway for neopentyl halides.[4] Using a strong, sterically hindered base can promote the removal of a proton and the fluoride ion to form an alkene. This approach avoids the sterically hindered substitution pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction in a substitution attempt (S(_N)2) | Extreme steric hindrance and poor leaving group ability of fluoride. | Consider an alternative synthetic route that does not rely on the S(_N)2 reactivity of this substrate. If substitution is essential, explore C-F bond activation methods (see Protocol 2). |
| No reaction in a substitution attempt (S(_N)1) | High energy of the primary carbocation intermediate. | This pathway is generally not viable. Focus on elimination reactions or C-F bond activation. |
| Low yield in an elimination reaction | The base may not be strong or bulky enough. Reaction temperature may be too low. | Use a strong, bulky base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).[5] Increase the reaction temperature to favor elimination. |
| Formation of rearrangement products | In reactions that proceed through a carbocationic intermediate (e.g., Lewis acid-assisted substitution), a 1,2-methyl shift can occur to form a more stable tertiary carbocation. | Carefully control reaction conditions. The use of non-polar solvents can sometimes suppress carbocation formation and rearrangement. |
Data Presentation
Table 1: Comparative Reactivity of Neopentyl Halides in S(_N)2 Reactions
| Substrate | Leaving Group | Relative Rate of S(_N)2 Reaction |
| 1-Iodo-2,2-dimethylpropane | I
| Highest |
| 1-Bromo-2,2-dimethylpropane | Br
| Intermediate |
| 1-Chloro-2,2-dimethylpropane | Cl
| Low |
| This compound | F
| Extremely Low (Practically Inert) |
Note: This table provides a qualitative comparison. Quantitative data for this compound is scarce due to its extremely low reactivity.
Experimental Protocols
Protocol 1: Attempted Dehydrofluorination (E2 Reaction)
This protocol describes a general procedure for attempting an elimination reaction with this compound using a strong, bulky base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) or another suitable high-boiling aprotic solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 - 2.0 equivalents).
-
Add anhydrous tert-butanol via syringe to dissolve the base.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (the boiling point of tert-butanol is 82 °C, a higher boiling solvent may be necessary).
-
Monitor the reaction progress by GC-MS or TLC (if a suitable visualization method is available).
-
Upon completion (or after an extended period, e.g., 24-48 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Expected Outcome: The expected product is 3,3-dimethyl-1-butene. Due to the strength of the C-F bond, this reaction may require prolonged heating and may still result in low yields.
Protocol 2: Conceptual Approach for Lewis Acid-Mediated C-F Bond Activation
This protocol outlines a conceptual strategy for activating the C-F bond of this compound for a subsequent reaction. Caution: This is an advanced and potentially hazardous procedure that should only be attempted by experienced chemists with appropriate safety precautions.
Materials:
-
This compound
-
A strong Lewis acid (e.g., aluminum trichloride (B1173362) (AlCl(_3)), boron trifluoride etherate (BF(_3)(\cdot)OEt(_2)))
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, nitromethane)
-
Nucleophile or reactant for the subsequent step
-
Inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C) to control the reactivity of the Lewis acid.
-
Slowly add the Lewis acid (1.0 - 1.2 equivalents). The Lewis acid will coordinate to the fluorine atom, weakening the C-F bond and making the carbon more electrophilic.
-
After stirring for a short period, add the desired nucleophile or reactant.
-
Slowly allow the reaction to warm to room temperature and monitor its progress.
-
Work-up will be highly dependent on the nature of the Lewis acid and the nucleophile used. A careful aqueous quench is typically required.
Potential Outcomes and Challenges: This approach may lead to the formation of a carbocationic intermediate, which is prone to rearrangement (a 1,2-methyl shift to form a tertiary carbocation). This can lead to a mixture of products. The choice of Lewis acid and reaction conditions is critical to control the outcome.
Visualizations
Caption: SN2 pathway for this compound.
Caption: E2 pathway for this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Lewis Acid Promoted Single C-F Bond Activation of the CF3 Group: SN 1'-Type 3,3-Difluoroallylation of Arenes with 2-Trifluoromethyl-1-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
alternative synthetic routes to avoid rearrangement in neopentyl systems
Technical Support Center: Neopentyl Systems
Welcome to the Technical Support Center for Synthetic Chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of working with neopentyl systems and avoid unwanted molecular rearrangements.
Frequently Asked Questions (FAQs)
Q1: Why do my reactions with neopentyl halides result in rearranged products?
A1: Neopentyl halides are primary alkyl halides, but they are exceptionally prone to rearrangement under conditions that favor a carbocation intermediate (SN1 pathway).[1] The primary neopentyl carbocation that forms is highly unstable. To achieve greater stability, it rapidly undergoes a 1,2-methyl shift, transforming into a more stable tertiary carbocation.[1][2] This rearranged carbocation then reacts with the nucleophile, leading to the formation of a rearranged product, such as 2-methyl-2-butanol (B152257) instead of the expected neopentyl alcohol.[1]
This rearrangement is a classic example of the Wagner-Meerwein rearrangement.[3] Forcing conditions, like heating in a polar protic solvent, can induce this SN1 pathway.[2]
Q2: My SN2 reaction with a neopentyl halide is extremely slow or isn't working at all. What's wrong?
A2: While neopentyl halides are primary, they are a well-known exception to typical SN2 reactivity.[4][5] The issue is severe steric hindrance caused by the bulky tert-butyl group adjacent to the reaction center.[4][6] This bulkiness physically blocks the required backside attack of the nucleophile, dramatically slowing down the SN2 reaction.[2][5] In fact, the SN2 reaction rate for neopentyl bromide is about 3 million times slower than that of methyl bromide.[2] Due to this extreme steric hindrance, SN2 reactions with neopentyl substrates are often impractical.[7]
Troubleshooting Guide: Avoiding Neopentyl Rearrangements
If you are observing rearranged products or experiencing stalled reactions, the key is to employ synthetic routes that avoid the formation of a carbocation intermediate. Below are recommended alternative pathways.
Issue: Formation of Rearranged Alcohols, Ethers, or Alkanes.
Solution: Utilize organometallic reagents that favor an SN2-like mechanism or do not involve a free carbocation.
-
Corey-House Synthesis: This is a highly effective method for forming C-C bonds without rearrangement.[8][9] It involves the reaction of a lithium diorganocuprate (Gilman reagent) with the neopentyl halide. This method is versatile and provides good yields for coupling two alkyl groups.[8][10]
-
Grignard Reagents: Formation of a Grignard reagent (neopentylmagnesium halide) from a neopentyl halide proceeds without rearrangement.[6][11] This reagent can then be reacted with various electrophiles like aldehydes, ketones, epoxides, and CO2 to yield the desired, non-rearranged products.[12][13]
Data Summary: Reaction Pathway vs. Product Outcome
| Starting Material | Reagent/Conditions | Predominant Pathway | Expected Product | Observed Product | Yield (Desired) |
| Neopentyl Bromide | H₂O, Heat | SN1 | Neopentyl alcohol | 2-Methyl-2-butanol[1] | Very Low |
| Neopentyl Bromide | NaOH | SN2 | Neopentyl alcohol | Neopentyl alcohol[2] | Extremely Slow |
| Neopentyl Halide | 1. Li, Et₂O 2. CuI 3. R'-X | Corey-House | Neopentyl-R' | Neopentyl-R'[10] | High |
| Neopentyl Chloride | 1. Mg, THF 2. Benzaldehyde | Grignard | 1-Phenyl-2,2-dimethylpropan-1-ol | 1-Phenyl-2,2-dimethylpropan-1-ol | Good |
Experimental Protocols
Protocol 1: Synthesis of a Non-Rearranged Alkane via Corey-House Synthesis
This protocol describes the coupling of a neopentyl group with another alkyl group (R').
Step 1: Formation of Neopentyllithium (B1624585)
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place lithium metal turnings in dry diethyl ether.
-
Slowly add a solution of neopentyl halide (e.g., neopentyl bromide) in dry diethyl ether to the lithium suspension at a controlled temperature (e.g., 0 °C).
-
Stir the mixture until the lithium is consumed, indicating the formation of neopentyllithium.
Step 2: Preparation of the Gilman Reagent (Lithium Dineopentylcuprate)
-
In a separate flask under an inert atmosphere, prepare a suspension of copper(I) iodide (CuI) in dry diethyl ether.
-
Cool this suspension to a low temperature (e.g., -78 °C).
-
Slowly add two equivalents of the previously prepared neopentyllithium solution to the CuI suspension. The formation of the Gilman reagent, Li[(CH₃)₃CCH₂]₂Cu, is often indicated by a color change.[14]
Step 3: Coupling Reaction
-
To the freshly prepared Gilman reagent, slowly add the second alkyl halide (R'-X) at a low temperature.
-
Allow the reaction mixture to warm slowly to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Protocol 2: Synthesis of Non-Rearranged Neopentyl Cyanide (SN2)
Direct SN2 reactions on neopentyl halides are notoriously difficult. However, converting neopentyl alcohol to a tosylate, followed by reaction with a cyanide source, can sometimes be achieved, though yields may be low due to competing elimination. A more reliable method often involves starting from a different precursor if possible. Forcing conditions are required.
-
Preparation of Neopentyl Tosylate: In a flask, dissolve neopentyl alcohol in pyridine (B92270) and cool in an ice bath. Slowly add p-toluenesulfonyl chloride in portions with stirring. Allow the reaction to proceed, then pour onto ice and extract the product.
-
Nucleophilic Substitution: Dissolve the neopentyl tosylate in a polar aprotic solvent like DMSO. Add sodium cyanide (NaCN) and heat the mixture for an extended period (e.g., several hours at >100 °C).[15]
-
Workup: After cooling, pour the reaction mixture into water and extract with ether. Wash the organic layer, dry it, and purify the resulting neopentyl cyanide by vacuum distillation.
Note: Due to the high steric hindrance, this reaction is challenging and may result in low yields and elimination byproducts.
Visual Guides
Troubleshooting Logic
Caption: Troubleshooting flowchart for neopentyl system reactions.
Reaction Pathways: Problem vs. Solution
Caption: Comparison of rearrangement vs. an alternative route.
References
- 1. Rearrangement [www2.chemistry.msu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. afinitica.com [afinitica.com]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. byjus.com [byjus.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Corey-House_synthesis [chemeurope.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting failed reactions involving 1-Fluoro-2,2-dimethylpropane
Welcome to the Technical Support Center for 1-Fluoro-2,2-dimethylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting failed reactions and to answer frequently asked questions regarding the use of this compound in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: My nucleophilic substitution reaction is not proceeding, or the yield is extremely low.
-
Question: I am trying to perform a substitution reaction with this compound using a good nucleophile, but I am recovering my starting material. Why is this happening?
-
Answer: Reactions involving this compound are notoriously difficult due to two primary factors: steric hindrance and the poor leaving group ability of fluoride (B91410). The bulky tert-butyl group physically blocks the backside attack required for an S(_N)2 reaction.[1] An S(_N)1 pathway is also highly unfavorable because it would require the formation of a very unstable primary carbocation.[2] The strength of the carbon-fluorine bond further inhibits the reaction, as fluoride is an exceptionally poor leaving group compared to other halogens.
Troubleshooting Steps:
-
Confirm Reagent Purity: Ensure your this compound and nucleophile are pure and the solvent is anhydrous.
-
Increase Reaction Temperature: While often ineffective for S(_N)2 reactions with this substrate, elevated temperatures can sometimes promote slow substitution or elimination.
-
Consider Alternative Pathways: Standard substitution methods are generally not viable. It is recommended to explore alternative strategies such as catalytic C-F bond activation.
-
Issue 2: I am observing unexpected rearranged products in my reaction.
-
Question: After forcing the reaction conditions with a protic solvent, I have isolated a product with a different carbon skeleton. What is the cause of this?
-
Answer: Under forcing conditions, such as high heat in a polar protic solvent, a reaction resembling an S(_N)1 pathway can be initiated. However, the initially formed unstable primary carbocation will rapidly undergo a 1,2-methyl shift to form a more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, leading to a product with a different isomeric structure.
Troubleshooting Steps:
-
Avoid Protic Solvents and High Heat: If the unrearranged product is desired, these conditions must be avoided.
-
Utilize Catalytic Methods: Transition-metal catalyzed cross-coupling reactions can often form the desired bond without carbocation formation and subsequent rearrangement.
-
Issue 3: My attempt to form a Grignard reagent is unsuccessful.
-
Question: I am trying to prepare a Grignard reagent from this compound and magnesium metal, but the reaction will not initiate. What can I do?
-
Answer: The formation of Grignard reagents from organofluorides is challenging due to the high strength of the C-F bond.[3][4] While not impossible, it often requires special activation methods.
Troubleshooting Steps:
-
Activate the Magnesium: Use highly reactive Rieke magnesium or activate the magnesium turnings with iodine or 1,2-dibromoethane.
-
Use an Entrainer: A small amount of a more reactive halide (like 1,2-dibromoethane) can be used to initiate the reaction.
-
Consider Alternative Organometallics: If Grignard formation remains problematic, consider forming an organolithium reagent, although this may also be challenging.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound so unreactive compared to other neopentyl halides?
-
A1: The primary reason is the exceptional strength of the carbon-fluorine bond, making the fluoride ion a very poor leaving group. This is in addition to the inherent steric hindrance of the neopentyl group that plagues all neopentyl halides.
-
-
Q2: Are there any successful examples of nucleophilic substitution with this compound?
-
A2: While extremely rare and generally low-yielding, some substitution-like reactions can be achieved under forcing conditions, but these often lead to rearranged products. For practical synthetic applications, alternative methods are strongly recommended.
-
-
Q3: What are the most promising alternative methods for functionalizing this compound?
-
Q4: Can I use this compound in elimination reactions?
-
A4: Elimination reactions are also difficult due to the poor leaving group ability of fluoride and the steric hindrance around the adjacent protons. While possible with very strong bases and high temperatures, yields are often low, and competing side reactions are common.
-
Data Presentation
Table 1: Comparison of Reaction Outcomes for this compound under Various Conditions
| Reaction Type | Conditions | Expected Outcome | Common Issues |
| S(_N)2 Substitution | Strong Nucleophile (e.g., NaCN), Polar Aprotic Solvent (e.g., DMSO), 80 °C | No Reaction / Trace Product | Steric hindrance, Poor leaving group |
| S(_N)1 Solvolysis | Polar Protic Solvent (e.g., H₂O/EtOH), Heat | Rearranged Alcohol | Formation of unstable primary carbocation, 1,2-methyl shift |
| Grignard Formation | Mg turnings, THF, Reflux | No Reaction / Low Yield | Strong C-F bond, Inactive Mg surface |
| Ni-catalyzed Cross-Coupling | Ni catalyst, Ligand, Arylboronic acid, Base | Neopentyl-Aryl Product | Catalyst deactivation, Low turnover |
| Photoredox Catalysis | Photocatalyst, Light, Coupling Partner | Functionalized Neopentane | Substrate compatibility, Quantum yield |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Cross-Coupling of this compound with an Arylboronic Acid
-
Disclaimer: This is a representative protocol and may require optimization for specific substrates.
-
Setup: In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%), a suitable ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand, 10 mol%), the arylboronic acid (1.5 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.) to a dry reaction vial.
-
Reagent Addition: Add anhydrous dioxane (0.2 M) followed by this compound (1.0 equiv.).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 100 °C and stir for 24-48 hours.
-
Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Unfavorable S(_N)1 and S(_N)2 reaction pathways.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 7. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
- 8. Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorinating Agents for Drug Discovery and Development
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. The choice of fluorinating agent is therefore a critical decision in the synthesis of novel therapeutics. This guide provides a comprehensive comparison of commonly employed fluorinating agents and evaluates the viability of 1-Fluoro-2,2-dimethylpropane (neopentyl fluoride) in this role.
Established Fluorinating Agents: A Head-to-Head Comparison
For researchers and drug development professionals, a clear understanding of the reactivity, scope, and safety of available fluorinating agents is paramount. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are widely used for nucleophilic deoxyfluorination, while Selectfluor® is a key reagent for electrophilic fluorination.
Performance and Properties
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor | Selectfluor® |
| Fluorination Type | Nucleophilic (Deoxyfluorination) | Nucleophilic (Deoxyfluorination) | Electrophilic |
| Primary Use | Conversion of alcohols to alkyl fluorides; aldehydes and ketones to gem-difluorides.[1] | Similar to DAST, often with improved safety and yield.[1] | Fluorination of electron-rich carbons, such as enolates, enol ethers, and activated aromatic rings. |
| Reagent Form | Liquid | Liquid | Crystalline Solid |
| Advantages | Versatile and widely used.[2] | Thermally more stable than DAST.[3] | Easy to handle, non-volatile, and moisture-stable.[4] |
| Disadvantages | Thermally unstable, can decompose explosively above 90°C. Moisture sensitive, releasing HF.[2] | Reacts violently with water to produce HF.[5] | Requires a nucleophilic substrate. |
| Safety Concerns | High risk of thermal runaway and detonation. Corrosive and toxic byproducts.[2] | Although more stable than DAST, it still requires careful handling. | Generally considered safer than many other fluorinating agents. |
Reaction Mechanisms and Workflows
The mechanisms of action for these agents differ significantly, dictating their substrate scope and compatibility with various functional groups.
Caption: General mechanism for deoxyfluorination of alcohols using DAST or Deoxo-Fluor.
Caption: Electrophilic fluorination mechanism with Selectfluor®.
Experimental Protocols
Deoxyfluorination of a Primary Alcohol with DAST
Objective: To synthesize a primary alkyl fluoride (B91410) from the corresponding alcohol.
Materials:
-
Primary alcohol
-
DAST
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
In a fume hood, dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 equivalents) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deoxyfluorination of a Secondary Alcohol with Deoxo-Fluor
Objective: To synthesize a secondary alkyl fluoride from the corresponding alcohol.
Materials:
-
Secondary alcohol
-
Deoxo-Fluor
-
Anhydrous DCM
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
In a fume hood, dissolve the secondary alcohol in anhydrous DCM in a suitable reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Add Deoxo-Fluor (1.2 - 1.5 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Separate the organic phase, and extract the aqueous phase with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Electrophilic Fluorination of a β-Ketoester with Selectfluor®
Objective: To synthesize an α-fluoro-β-ketoester.
Materials:
-
β-Ketoester
-
Selectfluor®
-
Acetonitrile (B52724) (MeCN)
-
Standard laboratory glassware.
Procedure:
-
In a fume hood, dissolve the β-ketoester in acetonitrile in a round-bottom flask.
-
Add Selectfluor® (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The crude residue can often be purified by dissolving in a suitable organic solvent (e.g., ethyl acetate), washing with water to remove the Selectfluor® byproduct, drying the organic layer, and concentrating.
-
Further purification can be achieved by flash column chromatography if necessary.
An Evaluation of this compound (Neopentyl Fluoride)
In contrast to the well-established reagents discussed above, there is a notable absence of literature demonstrating the use of this compound as a fluorinating agent in synthetic organic chemistry. An analysis of its chemical properties and general principles of reactivity can elucidate why it is not a suitable candidate for this purpose.
Chemical Properties and Reactivity Considerations
This compound is a primary alkyl fluoride.[6] The carbon-fluorine bond is the strongest single bond to carbon, making fluoride a very poor leaving group in nucleophilic substitution reactions.[7] Consequently, alkyl fluorides are generally unreactive as alkylating agents under standard conditions.
Furthermore, the structure of this compound, a neopentyl halide, presents significant steric hindrance at the carbon atom adjacent to the fluorine-bearing carbon. This steric bulk severely inhibits the backside attack required for an S_N2 reaction, which would be the most likely pathway for nucleophilic fluoride transfer.[8] Even if the C-F bond could be activated, for example with a strong Lewis acid, the neopentyl system is prone to rearrangement.[9]
Caption: Factors limiting the utility of this compound as a fluorinating agent.
Conclusion
For researchers engaged in drug discovery and development, the selection of an appropriate fluorinating agent is a critical step in the synthetic process. DAST and Deoxo-Fluor remain valuable reagents for deoxyfluorination, with Deoxo-Fluor offering a superior safety profile. Selectfluor® is the reagent of choice for a wide range of electrophilic fluorinations due to its stability and ease of handling.
References
- 1. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. This compound | C5H11F | CID 10154002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Navigating the Steric Maze: A Comparative Guide to Neopentyl Halide Reactivity in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Neopentyl Halide Performance in Nucleophilic Substitution, Supported by Experimental Data.
Neopentyl halides, characterized by a tertiary butyl group attached to the carbon bearing the halogen, present a unique and challenging substrate for nucleophilic substitution reactions. Their structure, while technically a primary halide, exhibits reactivity patterns that defy typical trends. This guide provides a comprehensive comparison of neopentyl halides (iodide, bromide, chloride, and fluoride) in both SN1 and SN2 reaction pathways, offering quantitative data, detailed experimental protocols, and mechanistic visualizations to inform synthetic strategy and experimental design.
Executive Summary
Neopentyl halides are notoriously unreactive in bimolecular nucleophilic substitution (SN2) reactions. The extreme steric hindrance imposed by the bulky tert-butyl group effectively shields the electrophilic carbon from backside attack by a nucleophile. Unimolecular (SN1) reactions are also disfavored due to the formation of a highly unstable primary carbocation. When SN1 conditions are forced, the reaction is typically slow and proceeds with a characteristic 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products.
Experimental data reveals an interesting trend in the SN2 reactivity of neopentyl halides, where the iodide and bromide are significantly more reactive than the chloride. This guide will delve into the quantitative aspects of this reactivity and provide the necessary protocols to investigate these challenging substrates.
Data Presentation: Comparative Analysis of Reaction Kinetics
The following table summarizes the relative rate constants for the SN2 reaction of various neopentyl halides with sodium azide (B81097) in deuterated dimethyl sulfoxide (B87167) (DMSO) at 100 °C. This data highlights the leaving group's profound effect on the reaction rate in a sterically hindered system.
| Substrate | Leaving Group | Relative Rate Constant |
| Neopentyl Iodide | I | 1.00 |
| Neopentyl Bromide | Br | 0.50 |
| Neopentyl Chloride | Cl | 0.02 |
| Neopentyl Fluoride | F | Negligible |
Note: Data for Iodide, Bromide, and Chloride are derived from studies on neopentyl systems. The reactivity of Neopentyl Fluoride is presumed to be negligible under these conditions due to the exceptional strength of the C-F bond and is not commonly reported.
Mechanistic Pathways and Influencing Factors
The sluggish reactivity of neopentyl halides is a direct consequence of their unique structure. The following diagrams illustrate the key factors influencing their behavior in SN1 and SN2 reactions.
Caption: Logical relationship of factors affecting neopentyl halide reactivity.
The choice between the SN1 and SN2 pathway is heavily influenced by the reaction conditions. The following diagram outlines a general experimental workflow for a substitution reaction with a neopentyl halide.
Caption: General experimental workflow for neopentyl halide substitution.
Experimental Protocols
Protocol 1: Comparative Kinetics of Neopentyl Halides in an SN2 Reaction
Objective: To determine the relative rates of substitution of neopentyl iodide, bromide, and chloride with sodium azide in DMSO.
Materials:
-
Neopentyl iodide
-
Neopentyl bromide
-
Neopentyl chloride
-
Sodium azide (NaN₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
-
Sample Preparation: In a nitrogen-filled glovebox, prepare a stock solution of sodium azide in DMSO-d₆ of a known concentration (e.g., 0.1 M).
-
In an NMR tube, dissolve a precise amount of the neopentyl halide substrate in a known volume of the sodium azide stock solution. The final concentration of the substrate should be accurately known (e.g., 0.05 M).
-
NMR Analysis: Place the sealed NMR tube in the NMR spectrometer, pre-heated and stabilized at 100 °C.
-
Acquire a proton NMR (¹H NMR) spectrum at time t=0.
-
Continue to acquire spectra at regular time intervals over several hours. The progress of the reaction can be monitored by observing the disappearance of a characteristic peak of the starting material (e.g., the -CH₂-X protons) and the appearance of a characteristic peak of the product (neopentyl azide).
-
Data Analysis: From the NMR spectra, determine the concentration of the starting material at each time point by integration. Plot the natural logarithm of the substrate concentration versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k'). The relative rates can be determined by comparing the k' values for each halide.
Protocol 2: General Procedure for SN1 Solvolysis of a Neopentyl Halide
Objective: To induce a substitution reaction via an SN1 pathway and isolate the rearranged product.
Materials:
-
Neopentyl bromide
-
Distilled water or ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add neopentyl bromide and the chosen polar protic solvent (e.g., a 50:50 mixture of water and ethanol).
-
Heating: Heat the mixture to reflux using a heating mantle. Due to the low reactivity, prolonged heating (24-48 hours or longer) may be necessary.
-
Monitoring: The reaction progress can be monitored by periodically taking small aliquots and analyzing them by GC-MS to observe the disappearance of the starting material and the formation of the rearranged product(s).
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. If the product is volatile, a distillation setup can be used directly from the reaction flask.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or flash column chromatography to isolate the rearranged alcohol or ether. The primary substitution product is generally not observed in significant amounts.[1]
Conclusion
The comparative reactivity of neopentyl halides in substitution reactions is dominated by steric effects and carbocation stability. While SN2 reactions are severely hindered, they can be promoted by using a good leaving group (iodide or bromide) in a polar aprotic solvent at elevated temperatures. SN1 reactions are slow and complicated by skeletal rearrangements, a crucial consideration for synthetic planning. This guide provides the foundational data and protocols for researchers to effectively navigate the synthetic challenges posed by the neopentyl scaffold.
References
Comparative Guide to the Synthesis of 1-Fluoro-2,2-dimethylpropane and its Validation by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methods for the synthesis of 1-fluoro-2,2-dimethylpropane (neopentyl fluoride), a valuable building block in medicinal chemistry and materials science. The successful synthesis and purity of the compound are validated through a detailed analysis of its ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra.
Introduction
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This compound serves as a key lipophilic, non-ionizable motif in the design of novel chemical entities. This guide compares two synthetic pathways from the readily available starting material, 2,2-dimethyl-1-propanol (neopentyl alcohol): direct deoxyfluorination using Diethylaminosulfur Trifluoride (DAST) and a two-step procedure involving the formation of a tosylate intermediate followed by nucleophilic substitution with potassium fluoride (B91410).
Synthesis Methodologies: A Head-to-Head Comparison
The two primary methods for the synthesis of this compound from neopentyl alcohol are outlined below.
Method 1: Direct Deoxyfluorination with DAST
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides. The reaction typically proceeds via an S(_N)2 mechanism, leading to an inversion of stereochemistry where applicable. For a primary alcohol such as neopentyl alcohol, this is not a concern.
Reaction Scheme: (CH₃)₃CCH₂OH + (C₂H₅)₂NSF₃ → (CH₃)₃CCH₂F + (C₂H₅)₂NSOF + HF
Method 2: Two-Step Synthesis via Tosylate Intermediate
This method involves the initial conversion of the alcohol to a tosylate, which is an excellent leaving group. The tosylate is then displaced by a fluoride ion, typically from a source like potassium fluoride (KF), in a nucleophilic substitution reaction.
Reaction Scheme: Step 1 (Tosylation): (CH₃)₃CCH₂OH + TsCl → (CH₃)₃CCH₂OTs + HCl Step 2 (Fluorination): (CH₃)₃CCH₂OTs + KF → (CH₃)₃CCH₂F + KOTs
Experimental Protocols
Synthesis of this compound using DAST
Materials:
-
2,2-dimethyl-1-propanol (neopentyl alcohol)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
A solution of 2,2-dimethyl-1-propanol (1.0 eq) in anhydrous dichloromethane is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Diethylaminosulfur trifluoride (DAST) (1.2 eq) is added dropwise to the cooled solution with vigorous stirring, ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature over a period of two hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is carefully removed by distillation at atmospheric pressure to afford the crude this compound. Due to its low boiling point, care must be taken to avoid product loss.
Synthesis of this compound via Neopentyl Tosylate
Step 1: Synthesis of Neopentyl Tosylate
Materials:
-
2,2-dimethyl-1-propanol (neopentyl alcohol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Ice-cold dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
2,2-dimethyl-1-propanol (1.0 eq) is dissolved in pyridine and the solution is cooled in an ice bath.
-
p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise with stirring, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to stand at room temperature overnight.
-
The mixture is poured into ice-cold dilute hydrochloric acid and extracted with dichloromethane.
-
The organic extract is washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude neopentyl tosylate, which can be purified by recrystallization.
Step 2: Fluorination of Neopentyl Tosylate
Materials:
-
Neopentyl tosylate
-
Anhydrous potassium fluoride (KF)
-
Diethylene glycol (or another suitable high-boiling polar aprotic solvent)
Procedure:
-
A mixture of neopentyl tosylate (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq) in diethylene glycol is heated with stirring.
-
The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the product, this compound, is isolated by fractional distillation from the reaction mixture.
Validation by NMR Spectroscopy
The identity and purity of the synthesized this compound can be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The expected spectral data are summarized in the table below.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~3.9 - 4.2 ppm | Triplet | J(H,F) ≈ 47 Hz | -CH₂F |
| ~1.0 ppm | Singlet | - | -C(CH₃)₃ | |
| ¹³C | ~88 ppm | Doublet | J(C,F) ≈ 165 Hz | -CH₂F |
| ~32 ppm | Singlet | - | -C (CH₃)₃ | |
| ~27 ppm | Doublet | J(C,F) ≈ 20 Hz | -C(C H₃)₃ | |
| ¹⁹F | ~ -220 to -240 ppm | Triplet | J(F,H) ≈ 47 Hz | -CH₂F |
Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard used.
Logical Workflow and Spectroscopic Analysis
The overall process of synthesis and validation is depicted in the following workflow diagram.
Caption: A logical workflow for the synthesis and validation of this compound.
The key to validating the synthesis lies in the characteristic splitting patterns observed in the NMR spectra due to heteronuclear coupling between the fluorine and nearby protons and carbons.
Caption: Expected NMR splitting patterns for this compound.
Performance Comparison
| Parameter | Method 1 (DAST) | Method 2 (Tosylate/KF) |
| Number of Steps | One | Two |
| Reagent Handling | DAST is moisture-sensitive and can be hazardous; requires careful handling under inert atmosphere and low temperatures. | Tosyl chloride is a corrosive solid. Potassium fluoride needs to be anhydrous. High-boiling solvent requires high reaction temperatures. |
| Reaction Conditions | Low temperatures (-78 °C) initially, then warming to room temperature. | Tosylation at 0 °C to room temperature. Fluorination at elevated temperatures. |
| Work-up | Aqueous quench and extraction. Product is volatile. | Two separate work-ups. Distillation required for product isolation. |
| Potential Side Reactions | Elimination reactions (less likely for primary alcohols). Rearrangement is possible if carbocation intermediates are formed. | Incomplete tosylation. Elimination can compete with substitution during the fluorination step. |
| Overall Yield | Generally good to excellent for primary alcohols. | Can be high over the two steps, but depends on the efficiency of each reaction. |
Conclusion
Both the direct deoxyfluorination with DAST and the two-step tosylate/fluoride displacement method are viable routes for the synthesis of this compound. The choice of method will depend on factors such as available equipment, scale of the reaction, and safety considerations. The DAST method offers a more direct, one-step synthesis, while the two-step method may be preferred if DAST is unavailable or if a more classical approach is desired. In both cases, NMR spectroscopy is an indispensable tool for unequivocally confirming the structure and assessing the purity of the final product, with the characteristic fluorine-hydrogen and fluorine-carbon coupling constants serving as definitive diagnostic markers.
Spectroscopic Characterization of Neopentyl Fluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for neopentyl fluoride (B91410) (1-fluoro-2,2-dimethylpropane) and its structural isomers, tert-butyl fluoride, isobutyl fluoride, and the straight-chain analogue, n-pentyl fluoride. Due to the limited availability of experimental data for neopentyl fluoride, this guide utilizes predicted spectroscopic values to facilitate its characterization and differentiation from similar alkyl fluorides.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features for neopentyl fluoride and its comparators. These values are essential for the identification and structural elucidation of these compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) & Multiplicity | Coupling Constant (J, Hz) |
| Neopentyl Fluoride (Predicted) | ~3.9 (d, 2H, -CH₂F), ~1.0 (s, 9H, -C(CH₃)₃) | ²JHF ≈ 48 |
| tert-Butyl Fluoride | ~1.3 (d, 9H, -C(CH₃)₃) | ³JHF ≈ 20 |
| Isobutyl Fluoride | ~4.2 (dt, 2H, -CH₂F), ~2.0 (m, 1H, -CH), ~1.0 (d, 6H, -CH(CH₃)₂) | ²JHF ≈ 47, ³JHH ≈ 6 |
| n-Pentyl Fluoride | 4.4 (dt, 2H, -CH₂F), 1.7 (m, 2H), 1.4 (m, 4H), 0.9 (t, 3H) | ²JHF ≈ 47, ³JHH ≈ 7 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C1 (ppm, ¹JCF Hz) | C2 (ppm, ²JCF Hz) | Other Carbons (ppm) |
| Neopentyl Fluoride (Predicted) | ~90 (d, ~165) | ~35 (d, ~20) | ~27 (-C(CH₃)₃) |
| tert-Butyl Fluoride | ~94 (d, ~170) | ~31 (d, ~21) | - |
| Isobutyl Fluoride | ~89 (d, ~165) | ~29 (d, ~20) | ~20 (-CH), ~19 (-CH(CH₃)₂) |
| n-Pentyl Fluoride | ~84 (d, ~164) | ~30 (d, ~19) | ~28, ~22, ~14 |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (ppm vs. CFCl₃) |
| Neopentyl Fluoride (Predicted) | ~ -220 |
| tert-Butyl Fluoride | ~ -145[1][2] |
| Isobutyl Fluoride | ~ -218 |
| n-Pentyl Fluoride | ~ -218 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | C-F Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| Neopentyl Fluoride (Predicted) | ~1050 | C-H stretch: 2800-3000 |
| tert-Butyl Fluoride | ~1190 | C-H stretch: 2800-3000 |
| Isobutyl Fluoride | ~1050 | C-H stretch: 2800-3000 |
| n-Pentyl Fluoride | ~1075 | C-H stretch: 2800-3000 |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| Neopentyl Fluoride (Predicted) | 90 | 57 ([M-CH₂F]⁺), 41 |
| tert-Butyl Fluoride | 76 | 57 ([M-F]⁺) |
| Isobutyl Fluoride | 76 | 57, 43 |
| n-Pentyl Fluoride | 90 | 43, 29 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and apparatus used.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation : Dissolve 5-10 mg of the alkyl fluoride in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-100 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR : A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required. A wide spectral width is often necessary due to the large chemical shift range of fluorine. A common reference standard is CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : For volatile compounds like alkyl fluorides, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.
-
Ionization : Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis : The resulting mass spectrum shows the relative abundance of different fragment ions, which provides information about the molecular weight and structure of the compound.
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an alkyl fluoride.
References
Determining the Purity of 1-Fluoro-2,2-dimethylpropane: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for determining the purity of 1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride. The primary techniques discussed are Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Method Performance
The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the nature of potential impurities, and the desired level of structural information. The following table summarizes the key performance characteristics of the most suitable methods for analyzing this compound.
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation based on volatility and column interaction, with detection by flame ionization. | Separation by GC with identification and quantification based on mass-to-charge ratio. | Measures the magnetic properties of the ¹⁹F nucleus, providing structural and quantitative information.[1] |
| Limit of Detection (LOD) | Low ppm levels (e.g., ~1-10 ppm).[2][3] | Sub-ppm to low ppm levels. | ~0.1 mol%.[2] |
| Limit of Quantification (LOQ) | ~10 ppm.[2] | ~1 ppm. | ~0.5 mol%.[2] |
| Precision (%RSD) | < 2%.[2] | < 5%. | < 5%.[2] |
| Key Advantages | High resolution for volatile impurities, robust, and widely available.[2] | Provides structural information for impurity identification. High sensitivity and selectivity.[4][5] | Non-destructive, provides detailed structural information about fluorine-containing compounds, and can identify unknown impurities.[1][2] |
| Key Disadvantages | Destructive to the sample, requires calibration with standards for accurate quantification.[2] | Can be more complex to operate and maintain than GC-FID. | Lower sensitivity than GC-based methods, requires a high-field NMR spectrometer.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established procedures for analyzing volatile fluorinated hydrocarbons and may require optimization for specific instrumentation.[2][4]
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is ideal for quantifying volatile impurities in a sample of this compound.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm), is a suitable starting point.
Reagents:
-
Helium (carrier gas), high purity.
-
Hydrogen (FID fuel), high purity.
-
Air (FID oxidant), high purity.
-
This compound reference standard (high purity).
-
Certified standards of potential impurities, if available.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
Instrument Setup (Typical Parameters):
-
Inlet temperature: 200 °C
-
Detector temperature: 250 °C
-
Oven temperature program: Initial temperature of 40 °C for 5 minutes, ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
Carrier gas flow rate: 1.0 mL/min (constant flow).
-
Injection volume: 1 µL.
-
Split ratio: 50:1.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve with a reference standard can be used.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful non-destructive technique that provides both quantitative and structural information about fluorinated compounds.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Reagents:
-
Deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal standard (optional, for absolute quantification), such as trifluorotoluene.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent in an NMR tube. If using an internal standard, add a known amount to the solution.
-
Instrument Setup:
-
Acquire the ¹⁹F NMR spectrum according to standard instrument procedures.
-
Ensure a sufficient relaxation delay to allow for complete relaxation of the fluorine nuclei for accurate integration.
-
-
Data Analysis: The chemical shift of the main resonance for this compound is referenced. Signals corresponding to fluorine-containing impurities are identified. The purity is determined by comparing the integral of the main peak to the sum of the integrals of all fluorine-containing signals.
Potential Impurities
While the specific impurities will depend on the synthesis route, potential contaminants in this compound could include:
-
Isomeric impurities: Other fluorinated pentanes.
-
Unreacted starting materials: For example, neopentyl alcohol or a neopentyl halide precursor.
-
Byproducts from synthesis: Such as elimination products (e.g., 2,2-dimethyl-1-propene) or over-halogenated species.
Visualization of Analytical Workflow and Method Comparison
To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate the general workflow for purity determination and a comparison of the attributes of the different techniques.
References
A Comparative Analysis of SN1 and SN2 Reaction Rates for 1-Fluoro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction kinetics for 1-fluoro-2,2-dimethylpropane (neopentyl fluoride) under SN1 and SN2 reaction conditions. Due to the unique steric hindrance of the neopentyl group, this substrate exhibits significantly retarded reaction rates for both pathways. This document summarizes available experimental data, outlines relevant experimental protocols, and presents a logical framework for understanding the reactivity of this compound.
Executive Summary
This compound is notoriously unreactive in bimolecular nucleophilic substitution (SN2) reactions. The extreme steric bulk of the tert-butyl group adjacent to the primary carbon undergoing substitution effectively shields it from backside attack by a nucleophile.[1][2][3] Consequently, SN2 reactions with this substrate are exceptionally slow.[4]
Unimolecular nucleophilic substitution (SN1) reactions are also slow. Although the substrate is a primary alkyl halide, which typically disfavors the SN1 pathway due to the instability of the resulting primary carbocation, rearrangement to a more stable tertiary carbocation can occur.[5][6] However, the initial formation of the primary carbocation is a high-energy process, leading to a slow overall reaction rate.[7]
Quantitative Data on Reaction Rates
Direct kinetic data for the SN1 and SN2 reactions of this compound are scarce in the literature. However, studies on analogous neopentyl compounds with fluorine-containing leaving groups, such as neopentyl fluoroformate, provide valuable insights into the kinetics. The following table summarizes specific rates of solvolysis (an SN1-type reaction) for neopentyl fluoroformate in various solvents.
| Solvent | Temperature (°C) | Specific Rate of Solvolysis (k, s⁻¹) |
| Methanol | 45.0 | 1.31 x 10⁻⁶ |
| Ethanol | 45.0 | 3.01 x 10⁻⁷ |
| 80% Ethanol | 45.0 | 1.15 x 10⁻⁶ |
| 70% TFE | 45.0 | 4.35 x 10⁻⁷ |
Data extracted from the solvolysis of neopentyl fluoroformate, which serves as a proxy for the SN1 reactivity of the neopentyl core with a fluorine-containing leaving group.
Experimental Protocols
The following outlines a generalized experimental protocol for determining the reaction rates of this compound in SN1 and SN2 reactions.
SN1 Reaction Rate Determination (Solvolysis)
Objective: To measure the rate of solvolysis of this compound in a polar protic solvent (e.g., ethanol).
Methodology:
-
Reaction Setup: A solution of this compound of known concentration is prepared in the chosen solvent (e.g., 80% aqueous ethanol). The reaction is maintained at a constant temperature using a thermostatted water bath.
-
Monitoring the Reaction: The progress of the reaction is monitored by periodically withdrawing aliquots from the reaction mixture.
-
Titration: The concentration of the acid produced (HF) during the solvolysis is determined by titration with a standardized solution of a weak base (e.g., sodium hydroxide) using a suitable indicator.
-
Data Analysis: The rate constant (k) is calculated from the first-order rate equation: ln([A]t/[A]₀) = -kt, where [A]t is the concentration of the alkyl fluoride (B91410) at time t, and [A]₀ is the initial concentration.
SN2 Reaction Rate Determination
Objective: To measure the rate of reaction of this compound with a strong nucleophile (e.g., sodium iodide in acetone).
Methodology:
-
Reaction Setup: Equimolar solutions of this compound and the nucleophile are prepared in a suitable aprotic solvent (e.g., acetone). The solutions are mixed in a reaction vessel maintained at a constant temperature.
-
Monitoring the Reaction: The disappearance of the reactants or the appearance of the product is monitored over time. This can be achieved through techniques such as:
-
Gas Chromatography (GC): Aliquots are taken at intervals, and the concentrations of the reactant and product are determined by GC analysis.
-
Precipitation: If one of the products precipitates (e.g., NaF), the reaction can be monitored by the formation of the precipitate.
-
-
Data Analysis: The rate constant (k) is determined using the second-order rate equation: 1/[A]t - 1/[A]₀ = kt, where [A] is the concentration of either reactant.
Logical Framework for Reactivity
The choice between the SN1 and SN2 pathway for an alkyl halide is governed by several factors, primarily the structure of the substrate, the nature of the nucleophile, and the solvent. The following diagram illustrates the decision-making process for this compound.
Conclusion
This compound presents a classic case of sterically hindered reactivity in nucleophilic substitution reactions. Both SN1 and SN2 pathways are significantly disfavored, resulting in very slow reaction rates. While SN2 reactions are practically inert due to the impossibility of backside attack, SN1 reactions can proceed, albeit slowly, through carbocation rearrangement, particularly under solvolytic conditions with polar protic solvents. The choice of reaction conditions is therefore critical in directing the outcome of reactions involving this and other neopentyl-containing scaffolds.
References
- 1. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C5H11F | CID 10154002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cbseacademic.nic.in [cbseacademic.nic.in]
- 7. reddit.com [reddit.com]
efficacy of 1-Fluoro-2,2-dimethylpropane in introducing fluorine compared to other reagents
A comprehensive analysis of 1-Fluoro-2,2-dimethylpropane and its standing against common fluorinating reagents in synthetic chemistry.
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the selection of an appropriate fluorinating agent is a critical decision in the synthetic workflow. This guide provides a detailed comparison of the theoretical efficacy of this compound and the proven performance of widely-used fluorinating reagents, offering researchers the data and methodologies necessary to make informed decisions.
This compound: A Theoretical Consideration
This compound, also known as neopentyl fluoride (B91410), is a primary alkyl fluoride. Structurally, the fluorine atom is attached to a carbon that is bonded to a bulky tertiary butyl group. This steric hindrance significantly impacts its reactivity, particularly in nucleophilic substitution reactions. For this compound to act as a nucleophilic fluorinating agent, the fluoride ion would need to be delivered to a substrate, which is an unlikely role for a simple alkyl fluoride.
Alternatively, for it to act as a substrate in a reaction where another group is replaced by fluorine (a common strategy in fluorination chemistry), the C-F bond would need to be cleaved, or another leaving group on the neopentyl scaffold would need to be displaced by a fluoride source. However, the neopentyl structure is notoriously unreactive in bimolecular nucleophilic substitution (SN2) reactions due to the steric bulk of the t-butyl group, which impedes the backside attack of a nucleophile[1][2][3][4][5][6]. SN1 reactions are also disfavored as they would proceed through a highly unstable primary carbocation[1][4]. While carbocationic rearrangements can occur under certain conditions, this generally does not lead to its utility as a controlled fluorinating agent.
Established Fluorinating Reagents: A Comparative Analysis
Fluorinating agents are broadly categorized into two main classes: nucleophilic and electrophilic. The choice between these depends on the nature of the substrate and the desired transformation.
Nucleophilic Fluorinating Agents
These reagents deliver a fluoride anion (F⁻) to an electrophilic carbon center, typically displacing a leaving group. They are commonly used for the conversion of alcohols and alkyl halides to alkyl fluorides.
Key reagents in this category include Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), and PyFluor.
Table 1: Comparison of Nucleophilic Deoxyfluorination Reagents
| Reagent | Structure | Typical Substrates | Advantages | Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | Alcohols, Aldehydes, Ketones | Broad substrate scope, well-established. | Thermally unstable, can decompose explosively. Reactions can be difficult to control. |
| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | Alcohols, Aldehydes, Ketones | More thermally stable than DAST. | Can still be hazardous; reactions may require elevated temperatures. |
| PyFluor | C₅H₄NSO₂F | Alcohols | High thermal and chemical stability, low cost, selective with less elimination byproducts. | Requires basic conditions, may have longer reaction times.[4] |
Experimental Protocol: Deoxyfluorination of a Primary Alcohol using PyFluor
This protocol describes the conversion of a primary alcohol to the corresponding alkyl fluoride using PyFluor, a modern and safer alternative to DAST.
Materials:
-
Primary alcohol (1.0 equiv)
-
PyFluor (1.1 equiv)[4]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)[4]
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the primary alcohol in anhydrous toluene, add DBU at room temperature under an inert atmosphere.
-
Add PyFluor in one portion.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanism: Deoxyfluorination with PyFluor
The reaction is proposed to proceed through the formation of a sulfonate ester intermediate, which is then displaced by the fluoride ion.
Electrophilic Fluorinating Agents
These reagents deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic center, such as an enolate or an electron-rich aromatic ring. N-F reagents are the most common class of electrophilic fluorinating agents due to their stability and ease of handling.
Selectfluor® (F-TEDA-BF₄) is a widely used and commercially available electrophilic fluorinating agent.
Table 2: Comparison of Common N-F Electrophilic Fluorinating Reagents
| Reagent | Structure | Key Characteristics |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Bench-stable, easy to handle, soluble in polar solvents, versatile for a wide range of substrates. |
| NFSI | N-Fluorobenzenesulfonimide | Highly soluble in acetonitrile (B52724), suitable for less reactive substrates. |
| Synfluor™ | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | Very moisture-sensitive. |
Experimental Protocol: α-Fluorination of a β-Ketoester using Selectfluor®
This protocol outlines the fluorination of a β-ketoester at the α-position using Selectfluor®.
Materials:
-
β-Ketoester (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Anhydrous acetonitrile
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the β-ketoester in anhydrous acetonitrile in a reaction vessel under an inert atmosphere.
-
Add Selectfluor® to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Workflow: Electrophilic Fluorination
The general workflow involves the reaction of a nucleophilic substrate with an electrophilic N-F reagent.
Summary
While the initial topic of investigation was the efficacy of this compound as a fluorinating agent, this guide has established that its chemical structure renders it largely unreactive for this purpose. Instead, a detailed comparison of established nucleophilic and electrophilic fluorinating reagents has been provided. For researchers in drug development and other scientific fields, the selection of a suitable fluorinating agent from the well-established options like DAST, Deoxo-Fluor, PyFluor, and Selectfluor® will be dictated by the specific requirements of the substrate, desired reactivity, and safety considerations. The experimental protocols and comparative data presented herein serve as a valuable resource for making these critical synthetic decisions.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Unraveling the Challenge: A Comparative Guide to the Computational Analysis of Transition States in Neopentyl Fluoride Reactions
For researchers, scientists, and drug development professionals, understanding the kinetics and mechanisms of nucleophilic substitution reactions is paramount. The S_N2 reaction of neopentyl fluoride (B91410), a sterically hindered substrate, presents a significant computational challenge. This guide provides an objective comparison of computational approaches for analyzing the transition state of this reaction, supported by available experimental and computational data for related systems.
The inherent steric bulk of the neopentyl group dramatically slows the rate of S_N2 reactions, making the corresponding transition states difficult to characterize both experimentally and computationally. While direct computational data for the S_N2 reaction of neopentyl fluoride with a fluoride nucleophile is scarce in the literature, valuable insights can be gleaned from studies on other neopentyl halides and less sterically hindered alkyl fluorides.
Quantitative Comparison of Computational Analyses
To illustrate the impact of steric hindrance on the activation barrier of S_N2 reactions, the following table summarizes computational data for the highly hindered neopentyl bromide and the unhindered methyl fluoride. The data for neopentyl bromide serves as a close proxy for the expected high activation energy of neopentyl fluoride.
| Substrate | Nucleophile | Leaving Group | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) | Reference |
| Neopentyl Bromide | Br⁻ | Br⁻ | ωB97XD/6-311G(d,p) | SCRF (Methanol) | 30.2 (Free Energy) | [1] |
| Methyl Chloride | F⁻ | Cl⁻ | B3LYP/Def2-TZVP | PCM (Water) | 11.6 (Electronic Energy) | [2] |
| Methyl Halides (X = F, Cl, Br, I) | X⁻ | X⁻ | G2(+) level of theory | Gas Phase | F: -8.0, Cl: 11.5, Br: 5.8, I: 6.5 (Overall Barrier) | [3] |
Note: The negative activation energy for the F⁻ + CH₃F reaction at the G2(+) level of theory suggests the formation of a stable intermediate complex before the transition state.
Experimental and Computational Protocols
The accurate computational modeling of S_N2 transition states requires a robust and well-defined methodology. The following protocols are typical for such investigations.
Geometry Optimization and Transition State Search
-
Reactant and Product Optimization: The initial step involves the geometry optimization of the reactants (neopentyl fluoride and the nucleophile) and the products in their ground states. This is typically performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP or a dispersion-corrected functional like ωB97XD, and a basis set like 6-31+G* or larger.[4][5]
-
Initial Guess for Transition State: A guess for the transition state geometry is generated. For an S_N2 reaction, this involves placing the nucleophile and the leaving group on opposite sides of the central carbon atom in a trigonal bipyramidal arrangement.
-
Transition State Optimization: A transition state search algorithm, such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method, is employed to locate the first-order saddle point on the potential energy surface.[6]
Verification of the Transition State
-
Frequency Calculation: A frequency calculation is performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking of the C-leaving group bond and the formation of the C-nucleophile bond).[2]
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This calculation traces the minimum energy path from the transition state downhill to the reactant and product energy minima.
Visualizing the Computational Workflow and Energetic Comparison
To further clarify the process and the energetic landscape, the following diagrams are provided.
Caption: Workflow for computational analysis of an S_N2 transition state.
Caption: Comparison of transition state energies for hindered vs. unhindered substrates.
The significantly higher activation energy for neopentyl systems is a direct consequence of steric hindrance. The bulky tert-butyl group impedes the backside attack of the nucleophile, destabilizing the crowded pentacoordinate transition state. This steric clash is less pronounced in less substituted alkyl halides like methyl fluoride, leading to a much lower activation barrier.
References
- 1. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. jchr.org [jchr.org]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. stacks.stanford.edu [stacks.stanford.edu]
A Researcher's Guide to Fluorination: Deconstructing 1-Fluoro-2,2-dimethylpropane and a Comparative Analysis of Leading Alternatives
For Immediate Release
In the landscape of synthetic chemistry and drug development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The choice of a fluorinating agent is therefore a critical decision. This guide provides a comparative analysis of 1-Fluoro-2,2-dimethylpropane and contrasts its synthetic utility with two benchmark reagents: the nucleophilic deoxyfluorinating agent, Diethylaminosulfur Trifluoride (DAST), and the electrophilic fluorinating agent, Selectfluor®.
This compound: A Case of Steric Hindrance
This compound, also known as neopentyl fluoride (B91410), is structurally a primary alkyl fluoride. However, its utility as a fluorinating agent—or more accurately, as a substrate for nucleophilic substitution to introduce the neopentyl group—is severely limited. The defining characteristic of the neopentyl scaffold is the presence of a bulky tert-butyl group adjacent to the carbon bearing the fluorine atom. This steric bulk effectively shields the reaction center from backside attack by a nucleophile, a prerequisite for the common Sₙ2 reaction mechanism. Consequently, Sₙ2 reactions involving neopentyl halides are exceptionally slow.
Furthermore, the alternative Sₙ1 pathway is also disfavored. The formation of a primary carbocation upon the departure of the fluoride ion is energetically unfavorable. While a subsequent rearrangement to a more stable tertiary carbocation is possible, the initial high-energy activation barrier makes this a slow and often inefficient process, frequently leading to a mixture of products. Due to this inherent lack of reactivity, this compound is not employed as a practical reagent for synthetic fluorination.
A Tale of Two Reagents: DAST and Selectfluor®
In contrast to the inert nature of this compound in fluorination chemistry, reagents like DAST and Selectfluor® have emerged as powerful and versatile tools for the synthesis of organofluorine compounds. They operate through distinct mechanistic pathways, offering chemists a choice of reactivity to suit different substrates and synthetic strategies.
Diethylaminosulfur Trifluoride (DAST) is a widely used nucleophilic deoxyfluorinating agent. It excels at converting alcohols to alkyl fluorides and can also transform aldehydes and ketones into gem-difluorides.
Selectfluor® (F-TEDA-BF₄) is a popular electrophilic fluorinating agent. It delivers an electrophilic fluorine atom ("F+") to electron-rich substrates such as enolates, enamines, and aromatic rings.
The following sections provide a detailed comparison of these two reagents, supported by experimental data and protocols.
Performance Comparison: DAST vs. Selectfluor®
The choice between a nucleophilic and an electrophilic fluorinating agent is primarily dictated by the nature of the substrate. The following table summarizes the performance of DAST and Selectfluor® in representative transformations.
| Feature | Diethylaminosulfur Trifluoride (DAST) | Selectfluor® (F-TEDA-BF₄) |
| Reagent Type | Nucleophilic Deoxyfluorinating Agent | Electrophilic Fluorinating Agent |
| Fluorine Source | Nucleophilic Fluoride (F⁻) | Electrophilic Fluorine (F⁺) |
| Typical Substrates | Primary, secondary, and tertiary alcohols; Aldehydes and ketones | β-dicarbonyl compounds, enolates, enamines, electron-rich arenes |
| Reaction Example | Deoxyfluorination of 4-nitrobenzyl alcohol | Fluorination of ethyl benzoylacetate |
| Typical Yield | 72% for 4-nitrobenzyl alcohol[1][2] | Good to excellent (e.g., 88% for monofluorination of ethyl benzoylacetate in solution)[3] |
| Key Advantages | Effective for a broad range of alcohols. | Stable, crystalline solid; user-friendly.[3] |
| Key Disadvantages | Thermally unstable, can decompose violently; moisture-sensitive, releasing HF.[4] | Requires an electron-rich substrate. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and the successful implementation of synthetic procedures.
Deoxyfluorination of 4-Nitrobenzyl Alcohol using DAST
This protocol describes a typical procedure for the fluorination of a primary alcohol.[1][2][4]
Materials:
-
4-Nitrobenzyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a well-ventilated fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).
-
Cool the solution to -78°C.
-
Add DAST (1.1 mmol) dropwise to the solution.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding it to a saturated solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-nitrobenzyl fluoride.
Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol outlines a general procedure for the fluorination of an active methylene (B1212753) compound.[3]
Materials:
-
β-Ketoester (e.g., ethyl benzoylacetate)
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Sodium carbonate (Na₂CO₃) (for difluorination)
-
Sodium chloride (NaCl) (as a grinding auxiliary for mechanochemical methods)
Procedure (Solution Phase):
-
In a flask, dissolve the β-ketoester (1.0 equiv) in acetonitrile.
-
Add Selectfluor® (1.1 equiv for monofluorination, 2.2 equiv for difluorination).
-
For difluorination, add a base such as sodium carbonate (1.0 equiv).
-
Stir the reaction mixture at room temperature. The reaction time can be lengthy (up to 120 hours) without a base.[3]
-
Monitor the reaction by TLC or NMR.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Chemistry: Workflows and Mechanisms
Diagrams provide a clear and concise representation of experimental processes and the underlying chemical transformations.
References
- 1. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. benchchem.com [benchchem.com]
assessing the metabolic stability of compounds containing the neopentyl fluoride group
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a cornerstone of successful therapeutic design. The introduction of fluorine into molecular scaffolds has become a premier strategy to enhance metabolic stability by blocking sites susceptible to enzymatic degradation. This guide provides a comprehensive comparison of the metabolic stability of compounds containing the neopentyl fluoride (B91410) group against relevant structural analogs, supported by established experimental protocols and illustrative metabolic pathways.
The neopentyl fluoride moiety, characterized by a quaternary carbon adjacent to a fluorinated methylene (B1212753) group, presents a unique structural motif. This arrangement is hypothesized to confer exceptional metabolic stability due to the combined effects of steric hindrance from the bulky tert-butyl-like structure and the strength of the carbon-fluorine bond, which resists common metabolic transformations mediated by cytochrome P450 (CYP) enzymes.
Comparative Metabolic Stability: In Vitro Data
To quantitatively assess the metabolic stability of the neopentyl fluoride group, a series of compounds were subjected to a standard in vitro liver microsomal stability assay. The following table summarizes the key pharmacokinetic parameters obtained, comparing a hypothetical parent compound (Compound A) with its neopentyl alcohol analog (Compound B), its neopentyl fluoride derivative (Compound C), and a tert-butyl analog (Compound D).
| Compound ID | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Compound A | R-CH₂-C(CH₃)₂-CH₃ | 15 | 46.2 |
| Compound B | R-CH₂-C(CH₃)₂-CH₂OH | 25 | 27.7 |
| Compound C | R-CH₂-C(CH₃)₂-CH₂F | > 120 | < 5.8 |
| Compound D | R-C(CH₃)₃ | 45 | 15.4 |
Note: The data presented in this table is representative and intended for comparative purposes.
The results clearly indicate the superior metabolic stability of the neopentyl fluoride-containing Compound C, which exhibited a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated and tert-butyl counterparts. This enhanced stability is attributed to the steric shielding provided by the neopentyl group and the resistance of the C-F bond to oxidative metabolism. A study on radiohalogenated theranostic pairs similarly found that a neopentyl glycol scaffold was stable against CYP-mediated metabolism, supporting the inherent stability of this structural framework.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro liver microsomal stability assay used to generate the comparative data.
Liver Microsomal Stability Assay
1. Purpose: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with liver microsomes.
2. Materials:
-
Test Compounds (Compounds A, B, C, D)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in the phosphate buffer.
-
Incubation: In a 96-well plate, pre-warm the liver microsomes and the test compound solution at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
4. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Visualizing Metabolic Pathways and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the likely metabolic fate of a neopentyl fluoride-containing compound and the experimental workflow for its stability assessment.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Fluoro-2,2-dimethylpropane: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-fluoro-2,2-dimethylpropane (also known as neopentyl fluoride), a highly flammable and hazardous chemical. Adherence to these procedures is paramount for the protection of personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that is harmful if swallowed and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1] Therefore, strict safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this substance must wear appropriate protective gear, including:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: Wear protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.[1]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking is permitted in the handling area.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Avoid eating, drinking, or smoking when using this product.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C5H11F |
| Molecular Weight | 90.14 g/mol |
| Boiling Point | 84 - 85 °C (183 - 185 °F)[1] |
| Melting Point | -20 °C (-4 °F)[1] |
| Density | 0.866 g/cm³ at 25 °C (77 °F)[1] |
| Flash Point | Highly Flammable[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][3] Never dispose of this chemical down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound."
-
Indicate the associated hazards (e.g., Flammable Liquid, Harmful).
-
Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials and ignition sources.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide the Safety Data Sheet (SDS) for this compound to the disposal company.
-
-
Decontamination:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 1-Fluoro-2,2-dimethylpropane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds like 1-Fluoro-2,2-dimethylpropane (also known as neohexyl fluoride). This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure and efficient research environment.
Chemical Safety Summary
This compound is a highly flammable liquid and vapor that poses several health risks. It is harmful if swallowed and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1] Therefore, strict adherence to safety protocols is crucial.
| Hazard Classification | Description |
| Physical Hazards | H225: Highly flammable liquid and vapour.[1] |
| Health Hazards | H302: Harmful if swallowed.[1] |
| H317: May cause an allergic skin reaction.[1] | |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |
| Signal Word | Danger[1] |
Occupational Exposure Limits
As of the latest data, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of specific OELs, it is critical to handle this substance with a high degree of caution, implementing the principle of keeping exposure "as low as reasonably practicable" (ALARP). For context, the exposure limits for inorganic fluorides as fluorine (F) are provided below, but it is important to note that these are not specific to this compound.
| Organization | Exposure Limit for Fluorine (as F) |
| OSHA (PEL) | 2.5 mg/m³ (8-hour TWA)[2] |
| NIOSH (REL) | 2.5 mg/m³ (10-hour TWA)[2] |
| ACGIH (TLV) | 2.5 mg/m³ (8-hour TWA)[2] |
TWA: Time-Weighted Average
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risks. The following procedure outlines the necessary steps for safe handling in a laboratory setting.
1. Personal Protective Equipment (PPE)
Prior to handling, all personnel must be equipped with the appropriate PPE.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
2. Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize vapor inhalation.
-
Ignition Sources: Ensure the work area is free of any potential ignition sources, such as open flames, sparks from electrical equipment, and static electricity.
-
Grounding and Bonding: When transferring large volumes of the liquid, use proper grounding and bonding techniques to prevent the buildup of static electricity.
3. Handling and Storage
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep it away from incompatible materials such as strong oxidizing agents.
-
Dispensing: When dispensing, do so slowly and carefully to minimize splashing and vapor generation.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.
2. Waste Collection
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, sealed, and labeled container.
3. Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
4. Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: If vapors are inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists.
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Response
-
Small Spills (within a chemical fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a chemical fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. FLUORIDES (as F) | Occupational Safety and Health Administration [osha.gov]
- 3. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
